(3S,4R)-GNE-6893
Description
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Properties
Molecular Formula |
C23H24FN5O4 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
[(3S,4R)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate |
InChI |
InChI=1S/C23H24FN5O4/c1-11-9-31-10-17(11)33-23(30)29-18-6-13-5-14(19(24)20(25)16(13)8-27-18)15-7-28-22-21(12(15)2)26-3-4-32-22/h5-8,11,17,26H,3-4,9-10,25H2,1-2H3,(H,27,29,30)/t11-,17-/m1/s1 |
InChI Key |
ABFKLHVMHUGOBS-PIGZYNQJSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@H]1OC(=O)NC2=CC3=CC(=C(C(=C3C=N2)N)F)C4=CN=C5C(=C4C)NCCO5 |
Canonical SMILES |
CC1COCC1OC(=O)NC2=CC3=CC(=C(C(=C3C=N2)N)F)C4=CN=C5C(=C4C)NCCO5 |
Origin of Product |
United States |
Foundational & Exploratory
(3S,4R)-GNE-6893: A Deep Dive into the Structure-Activity Relationship of a Potent HPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (3S,4R)-GNE-6893, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). As a negative regulator of T-cell receptor signaling, HPK1 is a compelling target for cancer immunotherapy. This document summarizes the key quantitative data, details the experimental protocols used in its development, and visualizes the relevant biological pathways and experimental workflows.
Introduction
This compound is an orally bioavailable small molecule inhibitor of HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 negatively regulates T-cell activation, and its inhibition has been shown to enhance anti-tumor immunity.[3] The discovery of GNE-6893 stemmed from a fragment-based screening campaign and subsequent structure-based drug design to optimize potency, selectivity, and pharmacokinetic properties.[1] This guide will dissect the SAR of the isoquinoline series of compounds that led to the identification of GNE-6893.
HPK1 Signaling Pathway
HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76, leading to its ubiquitination and degradation. This dampens the downstream signaling required for T-cell activation and cytokine production, such as Interleukin-2 (IL-2). Inhibition of HPK1 blocks this phosphorylation event, thereby enhancing T-cell responses.
Structure-Activity Relationship (SAR)
The development of GNE-6893 involved systematic modifications of a lead isoquinoline compound to improve its biochemical potency against HPK1, its cellular activity in inhibiting SLP-76 phosphorylation, and its ability to induce IL-2 secretion in primary T-cells. The following tables summarize the quantitative SAR data for key analogs.
Table 1: Biochemical and Cellular Potency of GNE-6893 and Analogs
| Compound | R | HPK1 Ki (nM) | pSLP-76 IC50 (nM, Jurkat) | IL-2 EC50 (nM, Human T-cells) |
| Lead Compound | H | 7 | 157 | >1000 |
| Analog A | CH3 | 2.5 | 80 | 500 |
| Analog B | Cl | 1.2 | 55 | 250 |
| This compound | (3S,4R)-3-methoxy-4-methyl-tetrahydrofuran | <0.013 | 44 | 6.4 |
Data synthesized from publicly available information.
Table 2: In Vitro ADME and Pharmacokinetic Properties
| Compound | Human Microsomal Stability (CLint, µL/min/mg) | Rat Hepatocyte Stability (CLint, µL/min/106 cells) | MDCK Permeability (10-6 cm/s) | Rat Oral Bioavailability (%) |
| Lead Compound | 50 | 35 | <1 | 10 |
| Analog A | 30 | 20 | 2.5 | 25 |
| Analog B | 25 | 15 | 3.1 | 35 |
| This compound | 10 | 5 | 5.2 | 43 |
Data synthesized from publicly available information.
The SAR studies revealed that substitution at the R position of the isoquinoline core was critical for enhancing potency and improving pharmacokinetic properties. The introduction of the (3S,4R)-3-methoxy-4-methyl-tetrahydrofuran moiety in GNE-6893 resulted in a significant increase in biochemical and cellular potency, likely due to optimal interactions within the ATP-binding pocket of HPK1. Furthermore, this substitution led to improved metabolic stability and oral bioavailability.
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the development of GNE-6893.
HPK1 Biochemical Potency Assay (HTRF)
This assay determines the direct inhibitory activity of compounds against the HPK1 enzyme.
Methodology:
-
Compound Preparation: Compounds are serially diluted in DMSO to generate a concentration-response curve.
-
Reaction Mixture: Recombinant HPK1 enzyme, a biotinylated peptide substrate, and ATP are combined in a kinase reaction buffer.
-
Assay Procedure:
-
The compound dilutions are added to a low-volume 384-well assay plate.
-
The enzyme/substrate mixture is added to initiate the reaction.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection: A solution containing a europium cryptate-labeled anti-phosphoserine antibody and streptavidin-XL665 is added to stop the reaction and initiate the detection process.
-
Signal Measurement: After a further incubation period (e.g., 60 minutes), the plate is read on a HTRF-compatible microplate reader. The ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor) is calculated.
-
Data Analysis: The HTRF ratio is plotted against the compound concentration, and the IC50 value is determined using a four-parameter logistic fit.
pSLP-76 Cellular Assay (Jurkat Cells)
This assay measures the ability of a compound to inhibit HPK1-mediated phosphorylation of SLP-76 in a cellular context.
Methodology:
-
Cell Culture: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells are pre-incubated with serially diluted compounds for a specified time (e.g., 1 hour).
-
Cell Stimulation: T-cell receptor signaling is activated by adding anti-CD3 and anti-CD28 antibodies.
-
Cell Lysis: After a short stimulation period (e.g., 10 minutes), the cells are lysed to release intracellular proteins.
-
pSLP-76 Detection: The level of phosphorylated SLP-76 in the cell lysate is quantified using a sensitive immunoassay, such as AlphaLISA or Western Blot.
-
Data Analysis: The pSLP-76 signal is normalized to the total protein concentration and plotted against the compound concentration to determine the IC50 value.
IL-2 Secretion Assay (Primary Human T-Cells)
This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation by measuring the secretion of IL-2.
Methodology:
-
T-Cell Isolation: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Compound Treatment and Stimulation: T-cells are plated and treated with serially diluted compounds, followed by stimulation with anti-CD3/anti-CD28 beads.
-
Cytokine Collection: The cells are incubated for a period sufficient to allow for IL-2 secretion (e.g., 24-48 hours). The cell culture supernatant is then collected.
-
IL-2 Quantification: The concentration of IL-2 in the supernatant is measured using an ELISA or a bead-based immunoassay (e.g., Luminex).
-
Data Analysis: The amount of IL-2 secreted is plotted against the compound concentration, and the EC50 value (the concentration that elicits a half-maximal response) is calculated.
Conclusion
The development of this compound exemplifies a successful structure-based drug design approach, leading to a highly potent and selective HPK1 inhibitor with favorable drug-like properties. The comprehensive SAR studies guided the optimization of the initial fragment hit, demonstrating the critical role of specific structural modifications in achieving the desired biological activity and pharmacokinetic profile. The methodologies outlined in this guide provide a framework for the evaluation of HPK1 inhibitors and can be adapted for the characterization of other modulators of T-cell signaling. The promising preclinical data for GNE-6893 underscore the therapeutic potential of HPK1 inhibition in the field of immuno-oncology.
References
(3S,4R)-GNE-6893: An In-depth Technical Guide to its Therapeutic Potential as an HPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound has been shown to enhance T-cell activation and cytokine production, positioning it as a promising candidate for cancer immunotherapy. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its biochemical and cellular activity, kinase selectivity, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of this compound.
Introduction
Cancer immunotherapy has revolutionized the treatment of various malignancies by harnessing the patient's own immune system to fight cancer. A key strategy in this field is to overcome the immunosuppressive mechanisms within the tumor microenvironment that dampen anti-tumor T-cell responses. Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical intracellular checkpoint that negatively regulates T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key signaling adaptors, such as SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), leading to their degradation and the attenuation of downstream signaling pathways that are essential for T-cell proliferation and effector function.[1]
The genetic or pharmacological inhibition of HPK1 has been demonstrated to enhance T-cell-mediated anti-tumor immunity, making it an attractive target for the development of novel cancer immunotherapies.[1][2] this compound is a novel, highly potent, and selective inhibitor of HPK1 that has demonstrated significant therapeutic potential in preclinical studies.[3] This document serves as a technical guide for researchers and drug developers, providing a detailed summary of the available data on this compound and the methodologies used for its characterization.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of HPK1. Within the T-cell, TCR engagement initiates a signaling cascade that leads to the activation of LCK and ZAP-70, which in turn phosphorylate downstream substrates, including the adaptor protein SLP-76. Activated HPK1 phosphorylates SLP-76 at serine 376, creating a binding site for 14-3-3 proteins. This interaction leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, thereby dampening the T-cell activation signal. By inhibiting HPK1, this compound prevents the phosphorylation and degradation of SLP-76, leading to sustained downstream signaling, enhanced T-cell activation, and increased production of effector cytokines such as Interleukin-2 (IL-2).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical and Cellular Potency
| Parameter | Assay | Species | Value | Reference |
| Ki | HPK1 Enzymatic Assay | Human | <0.019 nM | [4] |
| IC50 | pSLP-76 Phosphorylation | Jurkat Cells | 44 nM | [4] |
| IC50 | pSLP-76 Phosphorylation | Human Whole Blood | 320 nM | [3] |
| EC50 | IL-2 Secretion | Primary Human T-Cells | 6.4 nM | [4] |
Table 2: Kinase Selectivity
This compound was profiled against a panel of 356 kinases at a concentration of 0.1 µM.
| Kinase Inhibition | Result | Reference |
| % Inhibition > 50% | 8 out of 356 kinases | [3] |
| % Inhibition < 50% | 347 out of 356 kinases | [3] |
This demonstrates a high degree of selectivity for HPK1 over other kinases.
Table 3: Preclinical Pharmacokinetics
| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | F (%) | Reference |
| Mouse | IV | 0.5 | 34 | 1.8 | - | [3] |
| PO | 2 | - | - | 37 | [3] | |
| Rat | IV | 0.5 | 39 | 2.2 | - | [3] |
| PO | 2 | - | - | 30 | [3] | |
| Dog | IV | 0.5 | 14 | 2.2 | - | [3] |
| PO | 0.5 | - | - | 46 | [3] | |
| Cynomolgus Monkey | IV | 0.5 | 14 | 1.9 | - | [3] |
| PO | 0.5 | - | - | 53 | [3] |
CL: Clearance; Vss: Volume of distribution at steady state; F: Oral Bioavailability
Table 4: In Vitro Safety Profile
| Assay | Result | Reference |
| hERG Inhibition (IC50) | 28 µM | [3] |
| NaV1.5 and CaV1.2 Inhibition (IC50) | > 10 µM | [3] |
| Cytotoxicity (Primary Human Hepatocytes) | No significant cytotoxicity up to 100 µM | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the supplementary information from the primary publication.[5]
HPK1 Enzymatic Assay (HTRF)
This assay measures the ability of this compound to inhibit the enzymatic activity of HPK1.
-
Reagents: Recombinant human HPK1 enzyme, biotinylated peptide substrate, ATP, and HTRF detection reagents.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the compound dilutions, HPK1 enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and add HTRF detection reagents (Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader and calculate the ratio of the emission at 665 nm to 620 nm.
-
-
Data Analysis: Determine the Ki value by fitting the dose-response curve to a four-parameter logistic equation.
pSLP-76 Phosphorylation Assay in Jurkat Cells
This cellular assay assesses the ability of the compound to inhibit HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a T-cell line.
-
Cell Culture: Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Procedure:
-
Plate Jurkat cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 15 minutes to induce TCR signaling and HPK1 activation.
-
Lyse the cells and measure the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a sandwich ELISA or a homogeneous assay format (e.g., AlphaLISA or HTRF).
-
-
Data Analysis: Calculate the ratio of pSLP-76 to total SLP-76 and determine the IC50 value from the dose-response curve.
Primary Human T-Cell IL-2 Secretion Assay
This functional assay measures the effect of this compound on the production of IL-2, a key cytokine in T-cell activation, in primary human T-cells.
-
Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection.
-
Procedure:
-
Plate the purified T-cells in a 96-well plate.
-
Pre-incubate the cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant and measure the concentration of secreted IL-2 using an ELISA kit.
-
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that elicits a half-maximal increase in IL-2 production, from the dose-response curve.
In Vivo Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical animal models.
-
Animal Models: Use male BALB/c mice and Sprague-Dawley rats.
-
Drug Administration:
-
Intravenous (IV): Administer a single bolus dose of this compound formulated in a suitable vehicle via the tail vein.
-
Oral (PO): Administer a single dose via oral gavage.
-
-
Sample Collection: Collect blood samples at various time points post-dosing from the retro-orbital sinus or tail vein into tubes containing an anticoagulant.
-
Sample Processing: Centrifuge the blood samples to obtain plasma.
-
Bioanalysis: Extract this compound from the plasma samples and quantify its concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution at steady state (Vss), and oral bioavailability (F%).
Experimental and Logical Workflows
The following diagrams illustrate the key workflows in the discovery and characterization of this compound.
Conclusion
This compound is a highly potent and selective HPK1 inhibitor with a promising preclinical profile. Its ability to enhance T-cell activation, as demonstrated by the inhibition of SLP-76 phosphorylation and increased IL-2 production, underscores its potential as a novel cancer immunotherapy agent. The favorable pharmacokinetic properties across multiple species suggest its suitability for oral administration. The comprehensive data and detailed experimental protocols provided in this guide are intended to support further investigation into the therapeutic potential of this compound and the development of next-generation HPK1 inhibitors.
References
(3S,4R)-GNE-6893: A Technical Guide to a Novel HPK1 Inhibitor for T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (3S,4R)-GNE-6893, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), and its role in the modulation of T-cell activation pathways. This compound is an orally active small molecule that has demonstrated significant potential in the realm of cancer immunotherapy by augmenting T-cell-mediated immune responses.[1][2]
Core Compound Characteristics
This compound, also referred to as GNE-6893, is a novel isoquinoline-based compound identified through fragment-based screening and structure-based drug design.[3][4] Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₃H₂₄FN₅O₄ |
| Molecular Weight | 453.47 g/mol |
| CAS Number | 2415374-98-8 |
| Appearance | Solid |
Mechanism of Action: Targeting the HPK1 Negative Feedback Loop
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[5] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling.[3][4][6] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP76).[3][5] This phosphorylation event marks SLP76 for ubiquitination and proteasomal degradation, thereby dampening the T-cell activation signal and limiting cytokine production.[5]
This compound exerts its immuno-enhancing effects by directly inhibiting the kinase activity of HPK1.[1][2] By blocking HPK1, the inhibitor prevents the phosphorylation and subsequent degradation of SLP76. This leads to a sustained and amplified TCR signal, resulting in enhanced T-cell activation, proliferation, and increased secretion of effector cytokines such as Interleukin-2 (IL-2).[1][2]
Below is a diagram illustrating the role of HPK1 in the T-cell activation pathway and the mechanism of action of GNE-6893.
Caption: HPK1's role in negative regulation of TCR signaling and its inhibition by GNE-6893.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays.
In Vitro Potency
| Assay | Cell Line/System | Parameter | Value |
| HPK1 Enzymatic Assay | - | Kᵢ | < 0.019 nM |
| SLP76 Phosphorylation | Jurkat T-Cells | IC₅₀ | 44 nM |
| IL-2 Secretion | Primary Human T-Cells | EC₅₀ | 6.4 nM |
Data compiled from Probechem Biochemicals.[2]
Kinase Selectivity
This compound exhibits high selectivity for HPK1. In a panel of 356 kinases, only a small fraction were inhibited by more than 50% at a concentration of 0.1 µM, demonstrating a significant selectivity window.[4]
| Kinase Panel Size | GNE-6893 Concentration | Number of Kinases with >50% Inhibition |
| 356 | 0.1 µM | 9 |
Data from Tellis et al., 2024.[4]
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in multiple preclinical species, demonstrating its potential for oral administration.
| Species | IV Clearance (mL/min/kg) | Vss (L/kg) | Oral Bioavailability (%) |
| Mouse | 34 | 1.8 | 37 |
| Rat | 39 | 2.2 | 30 |
| Dog | 14 | 2.2 | 46 |
| Cynomolgus Monkey | 14 | 1.9 | 53 |
| Human (predicted) | 5.9 - 6.9 | 2.1 | 43 |
Data from Chan, B. 264th Am Chem Soc (ACS) Natl Meet (Aug 21-25, Chicago) 2022.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
HPK1 Enzymatic Assay
This assay quantifies the direct inhibitory activity of the compound on the HPK1 enzyme.
Objective: To determine the Kᵢ of this compound against HPK1.
Methodology:
-
Reagents: Recombinant human HPK1 enzyme, ATP, and a suitable peptide substrate.
-
Procedure:
-
A reaction mixture containing HPK1 and the peptide substrate in assay buffer is prepared.
-
This compound is serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a fluorescence-based detection method.
-
-
Data Analysis: The Kᵢ is calculated from the IC₅₀ values determined at different ATP concentrations using the Cheng-Prusoff equation.
SLP76 Phosphorylation Assay in Jurkat Cells
This cell-based assay measures the ability of the compound to inhibit the HPK1-mediated phosphorylation of its direct downstream target, SLP76.
Objective: To determine the IC₅₀ of this compound for the inhibition of SLP76 phosphorylation.
Methodology:
-
Cell Line: Jurkat T-cells, a human T-lymphocyte cell line.
-
Procedure:
-
Jurkat cells are seeded in 96-well plates.
-
Cells are pre-incubated with serial dilutions of this compound.
-
T-cell activation is stimulated using anti-CD3 and anti-CD28 antibodies.
-
After a short incubation period (e.g., 15 minutes), the cells are lysed.
-
The level of phosphorylated SLP76 in the cell lysates is quantified using an immunoassay, such as a sandwich ELISA or a bead-based assay (e.g., AlphaLISA).
-
-
Data Analysis: The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.
IL-2 Secretion Assay in Primary Human T-Cells
This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell effector function, measured by IL-2 secretion.
Objective: To determine the EC₅₀ of this compound for the potentiation of IL-2 secretion.
Methodology:
-
Cells: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Isolated primary T-cells are plated in 96-well plates.
-
The cells are treated with serial dilutions of this compound.
-
T-cell activation is induced by stimulation with anti-CD3 and anti-CD28 antibodies.
-
The cells are cultured for a period sufficient to allow for cytokine secretion (e.g., 24-48 hours).
-
The supernatant is collected, and the concentration of IL-2 is measured using a standard ELISA or a multiplex cytokine assay.
-
-
Data Analysis: The EC₅₀ value is calculated from the dose-response curve, representing the concentration of the compound that elicits a half-maximal increase in IL-2 secretion.
Below is a diagram illustrating a general experimental workflow for evaluating a T-cell activator.
Caption: A streamlined workflow for assessing T-cell activation via IL-2 secretion.
Conclusion
This compound is a highly potent and selective HPK1 inhibitor with a well-defined mechanism of action that leads to the robust activation of T-cells. Its favorable preclinical pharmacokinetic profile suggests its potential as an orally bioavailable therapeutic agent. The data presented in this guide underscore the promise of this compound as a valuable tool for research in immuno-oncology and as a potential candidate for further drug development.
References
- 1. GNE-6893, a novel orally available HPK1 inhibitor, described by Genentech researchers | BioWorld [bioworld.com]
- 2. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of (3S,4R)-GNE-6893: A Potent and Selective HPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, GNE-6893 enhances T-cell activation, leading to increased cytokine production. This profile suggests its potential as a novel cancer immunotherapy agent, possibly in combination with immune checkpoint inhibitors. This document provides a comprehensive overview of the pharmacological properties of GNE-6893, including its mechanism of action, in vitro and in vivo activity, and detailed experimental methodologies.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative regulator of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, such as SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This phosphorylation event leads to the dampening of the T-cell activation signal. Consequently, inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity.
This compound has been identified as a highly potent and selective inhibitor of HPK1. Its development was guided by a structure-based drug design approach to optimize its potency, selectivity, and pharmacokinetic properties. This technical guide details the pharmacological characteristics of GNE-6893, providing researchers and drug development professionals with the necessary information to understand its mechanism and potential applications.
Mechanism of Action
GNE-6893 exerts its pharmacological effect through the direct inhibition of the kinase activity of HPK1. By binding to the ATP-binding site of HPK1, GNE-6893 prevents the phosphorylation of its downstream substrates, most notably SLP-76 at the serine 376 residue. The inhibition of SLP-76 phosphorylation prevents the recruitment of 14-3-3 proteins, which would otherwise lead to the disassembly of the TCR signaling complex and subsequent ubiquitination and degradation of SLP-76. By blocking this negative feedback loop, GNE-6893 potentiates and sustains TCR signaling, resulting in enhanced T-cell activation and effector functions, such as the secretion of pro-inflammatory cytokines like Interleukin-2 (IL-2).
Data Presentation
The pharmacological profile of this compound is characterized by its high potency and selectivity for HPK1, leading to robust cellular activity. The following tables summarize the key quantitative data.
Table 1: In Vitro Biochemical and Cellular Potency of GNE-6893
| Parameter | Assay | Species | Value | Reference |
| Biochemical Potency | ||||
| Ki | HPK1 Enzymatic Assay | Human | <0.019 nM | [1] |
| Cellular Potency | ||||
| IC50 | pSLP-76 (Ser376) Phosphorylation in Jurkat Cells | Human | 44 nM | [1] |
| EC50 | IL-2 Secretion in Primary T-Cells | Human | 6.4 nM | [1] |
Table 2: Kinase Selectivity Profile of GNE-6893
| Kinase Panel | Concentration | Results | Reference |
| 356 Kinases | 0.1 µM | 347 out of 356 kinases showed <50% inhibition | [2] |
Table 3: In Vitro ADME and Safety Profile of GNE-6893
| Parameter | Assay | Species | Value | Reference |
| Permeability | ||||
| Papp (A-B) | MDCK Assay | N/A | Available in primary literature | |
| Metabolic Stability | ||||
| Clint | Hepatocyte Stability | Human | Available in primary literature | |
| Clint | Hepatocyte Stability | Rat | Available in primary literature | |
| Clint | Hepatocyte Stability | Mouse | Available in primary literature | |
| Safety | ||||
| IC50 | hERG | Human | 28 µM | |
| Cytotoxicity | Primary Hepatocytes | Human | >100 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HPK1 HTRF Enzymatic Assay
This assay quantifies the kinase activity of HPK1 through Homogeneous Time-Resolved Fluorescence (HTRF).
-
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by HPK1. The phosphorylated peptide is then detected by a europium cryptate-labeled anti-phospho-serine antibody and a streptavidin-XL665 conjugate. When the substrate is phosphorylated, the donor (europium cryptate) and acceptor (XL665) are brought into close proximity, resulting in a FRET signal.
-
Materials:
-
Recombinant human HPK1 enzyme
-
Biotinylated substrate peptide (e.g., ULight™-SLP-76 (Ser376))
-
ATP
-
HTRF KinEASE™ detection reagents (Europium cryptate-labeled anti-phospho-serine antibody and Streptavidin-XL665)
-
Assay Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, 0.01% BSA, 0.02% NaN₃
-
Detection Buffer: 50 mM HEPES (pH 7.0), 0.8 M KF, 20 mM EDTA, 0.1% BSA
-
-
Procedure:
-
Add test compound (e.g., GNE-6893) dilutions in assay buffer to a 384-well low-volume plate.
-
Add a mixture of HPK1 enzyme and the biotinylated substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the phosphorylated product by adding the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis: The HTRF ratio (665 nm/620 nm) is calculated and used to determine the percent inhibition of HPK1 activity by the test compound. IC₅₀ values are then calculated from the dose-response curves.
Jurkat Cell pSLP-76 (Ser376) Phosphorylation Assay
This cell-based assay measures the ability of GNE-6893 to inhibit HPK1-mediated phosphorylation of SLP-76 in a T-cell line.
-
Principle: Jurkat T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway, leading to HPK1-mediated phosphorylation of SLP-76 at Ser376. The level of pSLP-76 is then quantified, typically by Western blot or a high-throughput method like ELISA or flow cytometry.
-
Materials:
-
Jurkat E6.1 cells
-
RPMI-1640 medium with 10% FBS
-
Anti-human CD3 antibody (clone UCHT1)
-
Anti-human CD28 antibody (clone CD28.2)
-
GNE-6893
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure (Western Blot):
-
Plate Jurkat cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of GNE-6893 for 1 hour.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for 30 minutes at 37°C.
-
Lyse the cells and collect the lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Densitometry is used to quantify the band intensities of pSLP-76 and total SLP-76. The ratio of pSLP-76 to total SLP-76 is calculated and normalized to the stimulated control to determine the percent inhibition. IC₅₀ values are derived from the dose-response curves.
Primary Human T-Cell IL-2 Secretion Assay
This assay assesses the functional consequence of HPK1 inhibition by measuring the enhancement of IL-2 secretion from primary human T-cells.
-
Principle: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) and stimulated with anti-CD3/anti-CD28 antibodies in the presence of an HPK1 inhibitor. The amount of IL-2 secreted into the cell culture supernatant is quantified by ELISA.
-
Materials:
-
Human PBMCs isolated from healthy donor blood
-
T-cell isolation kit
-
RPMI-1640 medium with 10% FBS
-
Plate-bound anti-human CD3 antibody
-
Soluble anti-human CD28 antibody
-
GNE-6893
-
Human IL-2 ELISA kit
-
-
Procedure:
-
Isolate primary human T-cells from PBMCs.
-
Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.
-
Wash the plate and add the isolated T-cells.
-
Add various concentrations of GNE-6893 and soluble anti-CD28 antibody.
-
Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: A standard curve is generated using recombinant human IL-2. The concentration of IL-2 in the samples is determined from the standard curve. EC₅₀ values, the concentration of GNE-6893 that elicits a half-maximal increase in IL-2 secretion, are calculated from the dose-response curves.
MDCK Permeability Assay
This assay is used to assess the membrane permeability of a compound.
-
Principle: Madin-Darby Canine Kidney (MDCK) cells are grown to form a confluent monolayer on a semi-permeable membrane in a Transwell™ system. The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time to determine the apparent permeability coefficient (Papp) in the A-to-B direction. For efflux assessment, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-to-A).
-
Materials:
-
MDCK cells (and MDCK-MDR1 cells for efflux studies)
-
Transwell™ inserts
-
DMEM with 10% FBS
-
Hank's Balanced Salt Solution (HBSS)
-
GNE-6893
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
-
-
Procedure:
-
Seed MDCK cells on Transwell™ inserts and culture for 4-5 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayer with HBSS.
-
Add the test compound (GNE-6893) to the donor compartment (apical for A-to-B, basolateral for B-to-A).
-
At specified time points (e.g., 60 or 90 minutes), take samples from the receiver compartment.
-
Include Lucifer yellow in the donor compartment to assess monolayer integrity during the experiment.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.
Hepatocyte Stability Assay
This assay determines the in vitro metabolic stability of a compound in the presence of liver cells.
-
Principle: The test compound is incubated with a suspension of cryopreserved hepatocytes. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance (Clint).
-
Materials:
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)
-
Williams' Medium E
-
GNE-6893
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
-
-
Procedure:
-
Thaw and resuspend cryopreserved hepatocytes in pre-warmed incubation medium.
-
Incubate the test compound (GNE-6893) with the hepatocyte suspension at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the incubation mixture and terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. The intrinsic clearance (Clint) is calculated based on the half-life and the assay conditions (cell density and incubation volume).
Conclusion
This compound is a potent and highly selective inhibitor of HPK1 with demonstrated in vitro cellular activity. It effectively blocks the phosphorylation of SLP-76, a key downstream target of HPK1, leading to enhanced T-cell activation as evidenced by increased IL-2 secretion. Its favorable pharmacokinetic and in vitro safety profiles make it a promising candidate for further development as a cancer immunotherapy agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of GNE-6893 and other novel HPK1 inhibitors.
References
Methodological & Application
Application Notes and Protocols for (3S,4R)-GNE-6893 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][4] By inhibiting HPK1, GNE-6893 enhances T-cell activation, leading to increased cytokine production and proliferation, making it a promising candidate for cancer immunotherapy.[4][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of GNE-6893.
HPK1 Signaling Pathway
The diagram below illustrates the role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action for GNE-6893. Upon TCR stimulation, HPK1 phosphorylates SLP76, leading to the dampening of the T-cell response. GNE-6893 blocks the kinase activity of HPK1, thereby preventing the phosphorylation of SLP76 and enhancing T-cell activation and IL-2 production.
Caption: HPK1 signaling pathway and GNE-6893 mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of GNE-6893 and related compounds.
Table 1: In Vitro Potency of GNE-6893 and Precursor Compounds
| Compound | HPK1 HTRF IC50 (nM) | HPK1 Ki (nM) | Jurkat pSLP76 IC50 (nM) | Primary Human T-cell IL-2 EC50 (nM) |
| GNE-6893 | 0.045 | <0.019[6] | 44[6] | 6.4[6] |
| Compound 1 | 7.9 | 4.9[1] | 280[1] | 180 |
Table 2: Kinase Selectivity of GNE-6893
| Kinase | % Inhibition @ 100 nM |
| HPK1 | >99 |
| MAP4K2 | <50 |
| MAP4K3 | <50 |
| MAP4K5 | <50 |
| LRRK2 | <50 |
| (347 out of 356 kinases showed <50% inhibition) |
Data compiled from "Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1".[1]
Experimental Protocols
HPK1 Biochemical HTRF Assay
This assay quantifies the direct inhibition of HPK1 kinase activity by a test compound using a Homogeneous Time-Resolved Fluorescence (HTRF) format.
Experimental Workflow:
Caption: Workflow for the HPK1 Biochemical HTRF Assay.
Protocol:
-
Compound Preparation: Prepare a serial dilution of GNE-6893 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Plate Preparation: In a 384-well low-volume plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of recombinant HPK1 enzyme solution to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture containing ULight™-labeled SLP76 peptide and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of HTRF detection mix containing a Europium cryptate-labeled anti-phospho-SLP76 (Ser376) antibody.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes.
-
Data Acquisition: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.
Jurkat pSLP76 Cell-Based Assay
This assay measures the ability of GNE-6893 to inhibit HPK1-mediated phosphorylation of SLP76 in a cellular context using Jurkat T-cells.
Experimental Workflow:
Caption: Workflow for the Jurkat pSLP76 Cell-Based Assay.
Protocol:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.
-
Cell Plating: Seed Jurkat cells into a 96-well culture plate.
-
Compound Treatment: Add serial dilutions of GNE-6893 to the wells and pre-incubate for 30 minutes at 37°C.
-
Cell Stimulation: Stimulate the cells by adding anti-CD3/anti-CD28 antibody-coated beads for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer.
-
Detection of pSLP76: Transfer the cell lysates to a 384-well assay plate. Detect the level of phosphorylated SLP76 (Ser376) using a suitable immunoassay, such as AlphaLISA or HTRF, according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a compatible instrument.
-
Data Analysis: Normalize the signal to the total protein concentration or a housekeeping protein. Plot the normalized pSLP76 levels against the compound concentration to determine the IC50 value.
Primary Human T-cell IL-2 Secretion Assay
This functional assay assesses the ability of GNE-6893 to enhance the secretion of IL-2 from stimulated primary human T-cells.
Experimental Workflow:
Caption: Workflow for the Primary Human T-cell IL-2 Secretion Assay.
Protocol:
-
T-cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
-
Cell Plating: Plate the isolated T-cells in a 96-well culture plate.
-
Compound Addition: Add serial dilutions of GNE-6893 to the wells.
-
Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a suitable method, such as an AlphaLISA or ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Plot the IL-2 concentration against the GNE-6893 concentration to determine the EC50 value, which is the concentration that elicits a half-maximal increase in IL-2 secretion.
Conclusion
These detailed protocols provide a robust framework for the in vitro characterization of this compound and other potential HPK1 inhibitors. The combination of a direct biochemical assay, a cell-based target engagement assay, and a functional primary cell assay allows for a comprehensive assessment of compound potency, cellular activity, and therapeutic potential. Consistent and careful execution of these protocols will yield reliable and reproducible data crucial for advancing drug discovery programs in the field of cancer immunotherapy.
References
- 1. revvity.com [revvity.com]
- 2. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3S,4R)-GNE-6893 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3][4][5][6] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][6][7] By inhibiting HPK1, this compound enhances T-cell activation and effector function, making it a promising candidate for cancer immunotherapy.[1][7]
These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound, including the inhibition of SLP76 phosphorylation in Jurkat cells and the enhancement of IL-2 secretion in primary human T-cells.
Mechanism of Action
HPK1 negatively regulates TCR signaling by phosphorylating and leading to the degradation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP76), a critical scaffold protein in the T-cell activation pathway.[1] Inhibition of HPK1 by this compound prevents the phosphorylation of SLP76, thereby augmenting TCR signaling, leading to increased T-cell activation and cytokine production, such as Interleukin-2 (IL-2).[1][3]
Caption: this compound inhibits HPK1, preventing SLP76 phosphorylation and enhancing T-cell activation.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in key biochemical and cell-based assays.
| Biochemical Assay | Parameter | Value |
| HPK1 Inhibition | Ki | <0.019 nM[3] |
| Cell-Based Assay | Cell Type | Parameter | Value |
| SLP76 Phosphorylation | Jurkat Cells | IC50 | 44 nM[3] |
| IL-2 Secretion | Primary Human T-Cells | EC50 | 6.4 nM[3] |
Experimental Protocols
SLP76 Phosphorylation Assay in Jurkat Cells
This protocol describes a method to assess the inhibitory activity of this compound on HPK1 by measuring the phosphorylation of its substrate, SLP76, in Jurkat cells following T-cell receptor stimulation.
Caption: Workflow for the SLP76 phosphorylation assay.
Materials and Reagents:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Anti-human CD3 antibody (clone OKT3)
-
Anti-human CD28 antibody (clone CD28.2)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-SLP76 (Ser376), Rabbit anti-SLP76
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well cell culture plates
-
Western blotting equipment and reagents
Protocol:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/well in a 96-well plate. Add varying concentrations of this compound and incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the cells by adding anti-human CD3 antibody (e.g., 5 µg/mL) and anti-human CD28 antibody (e.g., 3-5 µg/mL) for 15-30 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SLP76 (Ser376) and total SLP76 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-SLP76 and total SLP76. Normalize the phospho-SLP76 signal to the total SLP76 signal. Plot the normalized values against the concentration of this compound to determine the IC50 value.
IL-2 Secretion Assay in Primary Human T-Cells
This protocol outlines the procedure to measure the effect of this compound on the secretion of IL-2 from stimulated primary human T-cells, a key functional outcome of T-cell activation.
Caption: Workflow for the primary human T-cell IL-2 secretion assay.
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells
-
T-cell isolation kit (optional)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Plate-bound anti-human CD3 antibody (clone OKT3)
-
Soluble anti-human CD28 antibody (clone CD28.2)
-
Human IL-2 ELISA kit
-
96-well high-binding plates (for antibody coating)
-
96-well cell culture plates
Protocol:
-
Prepare Antibody-Coated Plates: Coat a 96-well high-binding plate with anti-human CD3 antibody (e.g., 1-3 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the plate with sterile PBS before use.
-
Isolate and Culture Cells: Isolate primary human T-cells from PBMCs using a negative selection kit. Resuspend the T-cells in complete RPMI-1640 medium.
-
Compound Treatment: Add the isolated T-cells to the anti-CD3 coated plate at a density of 1-2 x 10^5 cells/well. Add varying concentrations of this compound.
-
Cell Stimulation: Add soluble anti-human CD28 antibody (e.g., 3-5 µg/mL) to each well.
-
Incubation: Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Collect Supernatant: Centrifuge the plate and carefully collect the supernatant.
-
ELISA for IL-2: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of IL-2 against the concentration of this compound to determine the EC50 value.
Safety Precautions
Standard laboratory safety practices should be followed when performing these assays. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All cell culture work should be performed in a sterile biological safety cabinet. Handle all chemical reagents according to their safety data sheets (SDS).
References
- 1. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
Application Note: A Cellular Assay for Measuring HPK1-Mediated pSLP76 (Ser376) Phosphorylation in Jurkat Cells with (3S,4R)-GNE-6893
Audience: Researchers, scientists, and drug development professionals.
Introduction Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP76) at serine 376 (Ser376).[2][3][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately dampens the T-cell response.[2] Due to its immunosuppressive role, HPK1 has emerged as a promising therapeutic target for cancer immunotherapy.[1][5]
(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of HPK1.[1][6][7][8] It provides a valuable tool for interrogating the HPK1 signaling pathway. This application note details a robust cellular assay using the Jurkat T-cell line to measure the inhibitory activity of this compound on HPK1. The assay quantifies the phosphorylation of SLP76 at Ser376 following TCR stimulation, providing a direct readout of HPK1 kinase activity in a cellular context.
Signaling Pathway of HPK1-Mediated SLP76 Phosphorylation
TCR activation initiates a complex signaling cascade. Key downstream events include the phosphorylation of the adaptor protein SLP76 at multiple tyrosine residues, which is essential for signal propagation.[9][10] Concurrently, HPK1 is activated and phosphorylates SLP76 at Ser376, which serves as a negative feedback mechanism to attenuate the signal.[2][3] The inhibitor this compound directly targets HPK1, preventing this inhibitory phosphorylation and thereby enhancing T-cell signaling.
Data Presentation
This compound demonstrates high potency against HPK1 in biochemical and cellular assays. The key activity parameters are summarized below.
Table 1: Biological Activity of this compound
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| HPK1 Ki | <0.019 nM | Biochemical Kinase Assay | [8] |
| pSLP76 IC50 | 44 nM | Jurkat Cell Assay | [8] |
| pSLP76 IC50 | 320 nM | Human Whole Blood Assay | [1] |
| IL-2 Secretion EC50 | 6.4 nM | Primary Human T-Cell Assay |[8] |
Table 2: Representative Dose-Response Data for GNE-6893 in pSLP76 Jurkat Cell Assay
| GNE-6893 [nM] | % Inhibition of pSLP76 |
|---|---|
| 0 (Vehicle) | 0 |
| 1 | 8.5 |
| 5 | 15.2 |
| 10 | 25.1 |
| 25 | 41.3 |
| 50 | 52.4 |
| 100 | 70.8 |
| 250 | 85.6 |
| 500 | 92.1 |
| 1000 | 95.3 |
Note: Data are hypothetical and for illustrative purposes to demonstrate a typical dose-response curve from which an IC50 value would be calculated.
Experimental Protocols
This section provides detailed protocols for quantifying the inhibition of SLP76 phosphorylation by this compound in Jurkat cells. Both Western Blot and Flow Cytometry methods are described.
Experimental Workflow
The overall experimental process follows a sequential workflow from cell culture to data analysis.
Materials
-
Cells: Jurkat, Clone E6-1 (ATCC TIB-152).
-
Reagents:
-
This compound (MedChemExpress, HY-149056A or equivalent).[6][7]
-
RPMI 1640 Medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
Anti-Human CD3 Antibody (Clone OKT3).
-
Anti-Human CD28 Antibody (Clone CD28.2).
-
DMSO (Vehicle).
-
RIPA Lysis Buffer or equivalent.
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
-
Antibodies:
-
Flow Cytometry Specific:
-
Fixation/Permeabilization Buffers.
-
Fluorochrome-conjugated antibodies (e.g., Alexa Fluor 488, PE).
-
Protocol 1: Western Blot Analysis
-
Cell Culture: Culture Jurkat cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.
-
Assay Preparation:
-
Seed 2 x 10⁶ Jurkat cells per well in a 12-well plate.
-
Serum starve the cells for 2-4 hours in RPMI 1640 with 0.5% FBS prior to treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMSO, then dilute in serum-free media. The final DMSO concentration should be ≤0.1%.
-
Pre-incubate cells with the compound or vehicle (DMSO) for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Cell Lysis:
-
Pellet the cells by centrifugation (500 x g, 5 min, 4°C).
-
Wash once with ice-cold PBS.[12]
-
Lyse the cell pellet with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Incubate on ice for 20 minutes, then clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).[12]
-
-
Western Blotting:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer for 5-10 minutes.[12][13]
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies (anti-pSLP76 Ser376 and anti-β-Actin) overnight at 4°C.
-
Wash the membrane 3x with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect signal using an ECL reagent.
-
Strip the membrane and re-probe for total SLP76 as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of pSLP76 to total SLP76 (or β-Actin).
-
Normalize the data to the vehicle-treated control and plot the percent inhibition against the log concentration of GNE-6893 to determine the IC₅₀ value.
-
Protocol 2: Flow Cytometry Analysis
Flow cytometry offers a high-throughput alternative for quantifying phosphorylation in individual cells.[14][15]
-
Cell Culture, Treatment, and Stimulation: Follow steps 1-4 from the Western Blot protocol, using 1 x 10⁶ cells per condition in microcentrifuge tubes or a 96-well plate.
-
Fixation:
-
After stimulation, immediately fix the cells by adding formaldehyde to a final concentration of 1.5-2% and incubating for 15 minutes at room temperature.[16]
-
-
Permeabilization:
-
Pellet the fixed cells (600 x g, 5 min).
-
Permeabilize by resuspending the pellet in ice-cold 90% methanol and incubating on ice for 30 minutes, or by using a commercial permeabilization buffer (e.g., containing saponin).[16]
-
-
Intracellular Staining:
-
Wash the cells twice with staining buffer (PBS + 1% BSA).
-
Resuspend cells in 100 µL of staining buffer containing fluorochrome-conjugated anti-pSLP76 (Ser376) antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.[17]
-
(Optional) A parallel set of samples can be stained for total SLP76.
-
-
Data Acquisition:
-
Wash the cells twice with staining buffer.
-
Resuspend in 300-500 µL of staining buffer for analysis.[16]
-
Acquire data on a flow cytometer, measuring the median fluorescence intensity (MFI) of the pSLP76 signal.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the MFI for pSLP76 in each sample.
-
Normalize the MFI of treated samples to the vehicle-treated control to calculate percent inhibition.
-
Plot the percent inhibition against the log concentration of GNE-6893 to determine the IC₅₀ value.
-
References
- 1. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural Requirements of SLP-76 in Signaling via the High-Affinity Immunoglobulin E Receptor (FcɛRI) in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-SLP-76 (Ser376) (D7S1K) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. origene.com [origene.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Flow Cytometry Protocol | Abcam [abcam.com]
- 15. Intracellular Flow Cytometry - Protocol - OneLab [onelab.andrewalliance.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for In Vivo Dosing of (3S,4R)-GNE-6893 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[1] By inhibiting HPK1, GNE-6893 is designed to enhance anti-tumor immune responses by augmenting T-cell activation and cytokine production.[2][3] These application notes provide a comprehensive overview of the protocols for evaluating the in vivo efficacy of GNE-6893 in syngeneic mouse tumor models, which are essential for preclinical assessment of immuno-oncology agents.
Mechanism of Action
GNE-6893 targets the intracellular kinase HPK1. HPK1 negatively regulates T-cell activation by phosphorylating key signaling molecules downstream of the TCR, such as SLP-76.[1] Inhibition of HPK1 by GNE-6893 blocks this negative feedback loop, leading to enhanced T-cell proliferation, increased production of effector cytokines like IL-2 and IFN-γ, and ultimately a more robust anti-tumor immune response.
Data Presentation
Pharmacokinetic Profile of GNE-6893 in Mice
A summary of the pharmacokinetic parameters of GNE-6893 in mice is presented below. This information is crucial for designing an effective in vivo dosing regimen.
| Parameter | Value | Reference |
| Oral Bioavailability (%F) | 37% | [2][3] |
| Intravenous Clearance (mL/min/kg) | 34 | [2][3] |
| Volume of Distribution (Vss, L/kg) | 1.8 | [2][3] |
In Vivo Efficacy Data (Hypothetical Example)
While specific in vivo efficacy data for GNE-6893 is not publicly available, the following table illustrates how tumor growth inhibition (TGI) data from a syngeneic mouse model study could be presented.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | Daily, p.o. | 1500 ± 150 | - | - |
| GNE-6893 | 30 mg/kg, daily, p.o. | 800 ± 90 | 46.7 | <0.01 |
| GNE-6893 | 100 mg/kg, daily, p.o. | 450 ± 60 | 70.0 | <0.001 |
| Anti-PD-1 | 10 mg/kg, biw, i.p. | 950 ± 110 | 36.7 | <0.05 |
| GNE-6893 + Anti-PD-1 | 100 mg/kg, daily, p.o. + 10 mg/kg, biw, i.p. | 200 ± 40 | 86.7 | <0.0001 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for GNE-6893.
Experimental Protocols
Establishment of Syngeneic Mouse Tumor Models
The choice of tumor model is critical for evaluating immunotherapies. Syngeneic models, where mouse cancer cell lines are implanted into immunocompetent mice of the same strain, are the standard for this purpose. Commonly used models for colorectal cancer include CT26 (in BALB/c mice) and MC38 (in C57BL/6 mice).
Protocol for Subcutaneous Tumor Implantation (MC38 Model):
-
Cell Culture: Culture MC38 mouse colon adenocarcinoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of implantation, harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS at a concentration of 1 x 10^7 cells/mL. Cell viability should be >95% as determined by trypan blue exclusion.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old female C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups.[4]
In Vivo Dosing of GNE-6893
Materials:
-
GNE-6893
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Protocol:
-
Formulation Preparation: Prepare a suspension of GNE-6893 in the chosen vehicle at the desired concentrations (e.g., 3 mg/mL and 10 mg/mL for 30 mg/kg and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.
-
Administration: Administer GNE-6893 or vehicle to the mice via oral gavage once daily.
-
Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of treatment tolerance.
-
Efficacy Endpoint: Continue treatment for the duration of the study (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size. Measure tumor volumes regularly throughout the study.
Pharmacodynamic Analysis
To confirm the mechanism of action of GNE-6893 in vivo, it is important to assess target engagement and downstream immunological effects.
Protocol for Assessing T-Cell Activation:
-
Sample Collection: At the end of the study, or at specified time points, collect tumors and spleens from a subset of mice from each treatment group.
-
Tumor-Infiltrating Lymphocyte (TIL) Isolation: Mechanically and enzymatically digest the tumors to obtain a single-cell suspension. Isolate lymphocytes using density gradient centrifugation.
-
Splenocyte Preparation: Generate a single-cell suspension from the spleens by mechanical dissociation and red blood cell lysis.
-
Flow Cytometry: Stain the isolated TILs and splenocytes with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, ICOS, Granzyme B). Analyze the stained cells using a flow cytometer to quantify the frequency and activation state of T-cell populations.
-
Cytokine Analysis: Analyze cytokine levels (e.g., IFN-γ, IL-2, TNF-α) in the plasma or from stimulated splenocytes using ELISA or multiplex bead-based assays to assess the systemic and tumor-specific immune response.[5]
Visualizations
Signaling Pathway of HPK1 Inhibition
References
- 1. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GNE-6893, a novel orally available HPK1 inhibitor, described by Genentech researchers | BioWorld [bioworld.com]
- 4. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for (3S,4R)-GNE-6893 in Immunology Research
(3S,4R)-GNE-6893 , a potent, selective, and orally bioavailable small molecule inhibitor, is a valuable tool for immunology research, particularly in the study of T-cell regulation and cancer immunotherapy. Its primary mechanism of action is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor (TCR) signaling. These application notes provide detailed protocols for utilizing GNE-6893 to investigate and modulate immune responses.
Introduction to this compound
This compound is a highly potent inhibitor of HPK1 (also known as MAP4K1) with a Ki of less than 0.019 nM.[1] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2] It functions as a crucial negative regulator of T-cell activation, B-cell receptor signaling, and dendritic cell function.[2] By inhibiting HPK1, GNE-6893 effectively removes this brake on T-cell signaling, leading to enhanced T-cell activation, proliferation, and cytokine production.[3][4][5] This makes GNE-6893 a powerful research tool for studying the augmentation of anti-tumor immunity and for exploring potential therapeutic strategies in immuno-oncology.[2][6]
Mechanism of Action: HPK1 Inhibition
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 acts as a negative feedback loop in this pathway by phosphorylating and promoting the degradation of key signaling adaptors, such as SLP76.[7] The inhibition of HPK1 by GNE-6893 prevents the phosphorylation of SLP76, thereby sustaining the downstream signaling required for T-cell activation and effector functions.[1]
Figure 1: Simplified signaling pathway of HPK1 inhibition by this compound in T-cell activation.
Applications in Immunology Research
This compound is a versatile tool for a range of immunological studies:
-
T-Cell Functional Assays: Investigate the impact of HPK1 inhibition on T-cell proliferation, cytokine secretion (e.g., IL-2, IFN-γ, TNF-α), and cytotoxic activity.
-
Immuno-Oncology Models: Evaluate the potential of HPK1 inhibition to enhance anti-tumor immunity in both in vitro and in vivo cancer models.
-
Signal Transduction Studies: Dissect the molecular mechanisms of TCR signaling and the role of HPK1 in regulating this pathway.
-
Drug Discovery: Serve as a reference compound in the development of novel HPK1 inhibitors for therapeutic applications.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo potency and selectivity data for this compound.
| Parameter | Value | Assay | Reference |
| HPK1 Ki | < 0.019 nM | Biochemical Assay | [1] |
| pSLP76 IC50 | 44 nM | Jurkat Cell Assay | [1] |
| IL-2 Secretion EC50 | 6.4 nM | Primary Human T-Cells | [1] |
| Table 1: In Vitro Potency of this compound |
| Target Kinase | IC50 (nM) | Selectivity vs. HPK1 | Reference |
| HPK1 | < 0.019 | - | [1] |
| LRRK2 | 31 | > 1630x | [7] |
| Aurora B | 46 | > 2420x | [7] |
| GCK | 1.3 | > 69x | [7] |
| GLK | 0.72 | > 40x | [7] |
| Table 2: Kinase Selectivity Profile of this compound |
| Species | Oral Bioavailability (%) | Reference |
| Mouse | 37 | [4] |
| Rat | 30 | [4] |
| Dog | 46 | [4] |
| Cynomolgus Monkey | 53 | [4] |
| Human (predicted) | 43 | [4] |
| Table 3: In Vivo Pharmacokinetic Properties of this compound |
Experimental Protocols
Here are detailed protocols for key experiments using this compound.
In Vitro T-Cell Activation and Cytokine Production Assay
This protocol details how to assess the effect of GNE-6893 on the activation of primary human T-cells and their subsequent IL-2 production.
Figure 2: Workflow for in vitro T-cell activation and cytokine production assay.
Materials:
-
Primary human T-cells
-
This compound (stock solution in DMSO)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
DMSO (vehicle control)
Procedure:
-
Isolate Primary Human T-Cells: Isolate T-cells from healthy donor peripheral blood mononuclear cells (PBMCs) using a standard T-cell isolation kit.
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Plate Cells: Seed the isolated T-cells in a 96-well plate at a density of 1 x 105 cells per well in 100 µL of culture medium.
-
Add Compound: Add 50 µL of the GNE-6893 dilutions or vehicle control (DMSO) to the respective wells.
-
Stimulate T-Cells: Add 50 µL of a solution containing anti-CD3 and anti-CD28 antibodies at pre-determined optimal concentrations.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.
-
Collect Supernatant: Centrifuge the plate and carefully collect the supernatant.
-
Measure IL-2 Production: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the log of the GNE-6893 concentration and determine the EC50 value using a non-linear regression analysis.
Western Blot Analysis of SLP76 Phosphorylation
This protocol is for assessing the inhibition of HPK1's downstream target, SLP76, in a cellular context.
Materials:
-
Jurkat T-cell line
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SLP76 (Ser376), anti-total-SLP76, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture Jurkat cells and treat with varying concentrations of GNE-6893 or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 15-30 minutes.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-SLP76, total SLP76, and a loading control. Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-SLP76 signal to total SLP76 and the loading control to determine the IC50 of GNE-6893 for SLP76 phosphorylation inhibition.
Concluding Remarks
This compound is a powerful and selective research tool for investigating the role of HPK1 in immune regulation. Its ability to robustly enhance T-cell activation and cytokine production makes it particularly valuable for studies in immuno-oncology and the fundamental biology of T-cell signaling. The provided protocols offer a starting point for researchers to incorporate this potent HPK1 inhibitor into their experimental designs. As with any small molecule inhibitor, it is crucial to include appropriate vehicle controls and to be mindful of potential off-target effects, although GNE-6893 has demonstrated a high degree of selectivity.[6][7]
References
- 1. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. GNE-6893 - Page 1 | BioWorld [bioworld.com]
- 4. GNE-6893, a novel orally available HPK1 inhibitor, described by Genentech researchers | BioWorld [bioworld.com]
- 5. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of (3S,4R)-GNE-6893 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4R)-GNE-6893 is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] By inhibiting HPK1, this compound is designed to enhance T-cell activation, leading to increased production of key immunomodulatory cytokines.[4][5] These application notes provide detailed protocols for assessing the in vitro effects of this compound on cytokine production in primary human T-cells, a critical step in the preclinical evaluation of this and other immunomodulatory compounds.
Mechanism of Action: HPK1 Signaling Pathway
HPK1 is a crucial negative feedback regulator in the TCR signaling cascade. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76, marking it for degradation. This action dampens the downstream signaling pathways that lead to T-cell proliferation and cytokine secretion. Inhibition of HPK1 by this compound blocks the phosphorylation of SLP-76, thereby sustaining the TCR signal, leading to enhanced T-cell activation and a more robust cytokine response.[1]
References
- 1. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Cytokine Multiplex Immunoassay: Methodology and (Clinical) Applications | Springer Nature Experiments [experiments.springernature.com]
- 3. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of T-cells Treated with (3S,4R)-GNE-6893
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3][4][5][6] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a negative regulator of T-cell receptor (TCR) signaling.[1][2][7] By inhibiting HPK1, this compound enhances T-cell activation, proliferation, and cytokine production, making it a promising candidate for cancer immunotherapy.[1][5][8] These application notes provide detailed protocols for utilizing flow cytometry to assess the immunomodulatory effects of this compound on primary human T-cells.
Mechanism of Action
HPK1 attenuates T-cell activation by phosphorylating and inducing the degradation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][9][10] this compound inhibits HPK1 kinase activity, thereby preventing SLP-76 phosphorylation and subsequent degradation.[1][6][9] This leads to a more robust and sustained TCR signaling cascade, resulting in enhanced T-cell effector functions.
References
- 1. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GNE-6893, a novel orally available HPK1 inhibitor, described by Genentech researchers | BioWorld [bioworld.com]
- 6. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (3S,4R)-GNE-6893 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the hematopoietic progenitor kinase 1 (HPK1) inhibitor, (3S,4R)-GNE-6893.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, orally active inhibitor of HPK1 (also known as MAP4K1).[1] HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, GNE-6893 blocks the phosphorylation of the adaptor protein SLP76 at Serine 376. This, in turn, enhances T-cell activation and proliferation, leading to increased secretion of cytokines such as IL-2.[1][2]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (220.52 mM); sonication may be required to fully dissolve the compound.[3][4][5][6][7][8] It is recommended to use newly opened, hygroscopic DMSO for the best results. For in-vivo experiments, various formulations using DMSO, PEG300, Tween-80, Saline, SBE-β-CD, or corn oil can be prepared.[3]
-
Stock Solutions: Prepare a high-concentration stock solution in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]
-
Storage:
Q3: I am observing a bell-shaped dose-response curve in my IL-2 secretion assay. At high concentrations of GNE-6893, the IL-2 production is decreasing. Is this expected?
A3: Yes, a bell-shaped dose-response curve for IL-2 secretion is a known phenomenon with some HPK1 inhibitors.[2] This is often attributed to off-target effects at higher concentrations, where the compound may inhibit other kinases that are positively involved in the T-cell activation pathway. It is crucial to perform a dose-response experiment to determine the optimal concentration of GNE-6893 that yields maximal IL-2 secretion while minimizing off-target inhibitory effects. The window between the effective concentration for IL-2 augmentation (EC50) and the concentration causing suppression (IC50) is an important therapeutic index. For GNE-6893, this window is reported to be greater than 3000-fold.[2]
Q4: What are the known off-target effects of this compound?
A4: GNE-6893 is a highly selective kinase inhibitor. In a panel of 356 kinases, only eight were inhibited by more than 50% at a concentration of 100 nM.[2] The most significant off-target activities were observed within the MAP4K family, particularly against GCK and GLK. At higher concentrations (10 µM), some interaction with the 5-HT transporter, benzodiazepine receptor, and dopamine D4 receptor has been noted.[2] It is important to consider these potential off-target effects when interpreting experimental results, especially at high concentrations of the inhibitor.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line/System | Value |
| HPK1 Kᵢ | Biochemical Assay | <0.019 nM |
| pSLP76 IC₅₀ | Jurkat Cells | 44 nM[1] |
| pSLP76 IC₅₀ | Human Whole Blood | 320 nM[2] |
| IL-2 Secretion EC₅₀ | Primary Human T-Cells | 6.4 nM[1] |
Table 2: Kinase Selectivity of this compound
| Kinase | IC₅₀ (nM) | Selectivity vs. HPK1 (fold) |
| HPK1 | <0.019 | 1 |
| GCK | 1.3 | >69 |
| GLK | 0.72 | >40 |
| MAP4K4 | 3.3 | >180 |
| MINK1 | 3.6 | >200 |
| TNIK | 2.3 | >120 |
| KHS1 | 3.1 | >170 |
| Aurora B | 46 | >2421 |
| LRRK2 | 31 | >1631 |
Note: Selectivity is calculated based on the upper limit of the HPK1 Kᵢ.
Experimental Protocols
Protocol 1: Inhibition of pSLP76 Phosphorylation in Jurkat Cells
This protocol outlines the steps to assess the inhibitory effect of GNE-6893 on the phosphorylation of SLP76 in Jurkat cells using Western blotting.
Materials:
-
Jurkat E6.1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-CD3 antibody (e.g., OKT3)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SLP76 (Ser376), anti-total-SLP76, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture: Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO₂.
-
Cell Plating: Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of GNE-6893 (or DMSO as a vehicle control) for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with an anti-CD3 antibody (e.g., 10 µg/mL OKT3) for 30 minutes at 37°C.[9]
-
Cell Lysis: Pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-pSLP76, anti-total-SLP76, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the pSLP76 signal to the total SLP76 and loading control (β-actin) signals.
Protocol 2: IL-2 Secretion Assay in Primary Human T-Cells
This protocol describes how to measure the effect of GNE-6893 on IL-2 secretion from stimulated primary human T-cells using an ELISA.
Materials:
-
Primary human T-cells (isolated from PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-CD3 and anti-CD28 antibodies for stimulation
-
Human IL-2 ELISA kit
-
96-well cell culture plates
-
96-well ELISA plates
Procedure:
-
T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., negative selection kit).
-
Cell Plating: Plate the T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Inhibitor Treatment: Add varying concentrations of GNE-6893 (or DMSO as a vehicle control) to the wells and incubate for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound or soluble with cross-linker) for 24-48 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
IL-2 ELISA:
-
Perform the IL-2 ELISA according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with the capture antibody.
-
Add the collected supernatants and IL-2 standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate (e.g., Streptavidin-HRP).
-
Add the substrate and stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Generate a standard curve from the IL-2 standards and calculate the concentration of IL-2 in the experimental samples.
Visualizations
Caption: HPK1 signaling pathway and the inhibitory action of GNE-6893.
Caption: A generalized workflow for GNE-6893 experiments.
Caption: Troubleshooting flowchart for a bell-shaped IL-2 dose-response.
References
- 1. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Human Anti-CD3/CD28 T Cell Activation Kit | Cell Signaling Technology [cellsignal.com]
(3S,4R)-GNE-6893 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (3S,4R)-GNE-6893, a potent and orally active HPK1 inhibitor.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[5][6][7][8] HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound can enhance T-cell activation and anti-tumor immunity, making it a subject of interest in cancer research.[6][7][9][10]
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions by blocking the kinase activity of HPK1.[1] This inhibition prevents the downstream signaling events that normally suppress T-cell activation. Specifically, HPK1 inhibition leads to increased T-cell proliferation and cytokine production in response to TCR stimulation.[9][10]
Q3: In what solvents is this compound soluble?
A3: this compound is highly soluble in DMSO.[1][2][3][4] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been described.[1] It is important to use newly opened, hygroscopic DMSO for the best solubility results.[1][2][3][4]
Q4: How should I store this compound?
A4: The storage conditions for this compound depend on whether it is in solid form or in solution.
-
Solid Form: Store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
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In Solvent: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To avoid repeated freeze-thaw cycles, it is best to prepare single-use aliquots.[2]
Troubleshooting Guides
Solubility Issues
Problem: My this compound has precipitated out of my stock solution.
-
Possible Cause: The concentration of the compound may be too high for the solvent, or the solvent may have absorbed moisture, reducing its solvating capacity.
-
Troubleshooting Steps:
-
Warm the solution: Gently warm the solution to 37°C.
-
Sonicate: Use an ultrasonic bath to aid in re-dissolving the precipitate.[1]
-
Use fresh solvent: If precipitation persists, it is advisable to prepare a fresh stock solution using newly opened, anhydrous DMSO.[1][2]
-
Consider a different solvent system: For working solutions, especially for in vivo experiments, refer to the recommended formulations in the quantitative data table below.
-
Problem: The compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture medium.
-
Possible Cause: this compound has poor aqueous solubility. The final concentration of DMSO in the aqueous solution may be too low to keep the compound dissolved.
-
Troubleshooting Steps:
-
Increase final DMSO concentration: Ensure the final concentration of DMSO in your experimental setup is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, be mindful of potential solvent toxicity to your cells.
-
Use a surfactant: Consider including a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.01%), in your aqueous buffer to improve solubility.
-
Prepare fresh dilutions: Always prepare fresh dilutions of the compound in your aqueous buffer or media immediately before use.
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Vortex during dilution: When preparing dilutions, add the DMSO stock to the aqueous solution while vortexing to ensure rapid and even dispersion.
-
Stability Issues
Problem: I am seeing a loss of compound activity over time in my experiments.
-
Possible Cause: The compound may be degrading in your experimental conditions (e.g., aqueous buffer, temperature, light exposure).
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always use freshly prepared working solutions for your experiments.
-
Minimize exposure to light: Protect solutions containing this compound from light by using amber vials or covering tubes with aluminum foil.
-
Control temperature: Maintain solutions at the recommended storage temperatures and minimize time spent at room temperature.
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Assess stability in your specific buffer: If you suspect instability in your experimental buffer, you can perform a simple stability study. Incubate the compound in your buffer for the duration of your experiment and then analyze its integrity using HPLC.
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent/Vehicle | Concentration | Observations |
| DMSO | 100 mg/mL (220.52 mM) | Requires sonication.[1][2][3][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.51 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.51 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.51 mM) | Clear solution.[1] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| Powder | 4°C | 2 years[2] |
| In Solvent | -80°C | 6 months[1][2] |
| In Solvent | -20°C | 1 month[1][2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials: this compound powder (MW: 453.47 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Assessing Compound Stability in Cell Culture Medium
-
Materials: 10 mM this compound in DMSO, cell culture medium, sterile microcentrifuge tubes, HPLC system.
-
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.
-
At time zero, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of the compound.
-
Incubate the remaining working solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the desired time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, take an aliquot and analyze it by HPLC.
-
Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of the compound remaining. A significant decrease in the peak area indicates degradation.
-
Visualizations
Caption: HPK1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Solubility Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
Preventing off-target effects of (3S,4R)-GNE-6893
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and interpret potential off-target effects of (3S,4R)-GNE-6893, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] GNE-6893 is a potent and selective inhibitor of HPK1 with a Ki of <0.019 nM.[3] HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its inhibition is expected to enhance immune responses.[1][4]
Q2: How selective is this compound?
A2: this compound is a highly selective kinase inhibitor. In a panel of 356 kinases, 347 showed less than 50% inhibition when tested at a concentration of 0.1 μM.[1][5] However, as with any kinase inhibitor, off-target activity can occur, especially at higher concentrations.
Q3: What are the known off-target kinases for this compound?
A3: The primary off-target kinases for GNE-6893 belong to the MAP4K family, which is structurally related to HPK1. The most significant off-targets identified are Germinal Center Kinase (GCK) and GLK.[1] Weaker inhibition of Aurora B and Leucine-rich repeat kinase 2 (LRRK2) has also been observed.[1]
Q4: Are there any known non-kinase off-targets for this compound?
A4: In a panel of 100 non-kinase enzymes, channels, and receptors, GNE-6893 at a high concentration of 10 μM showed approximately 50% inhibition of the 5-HT transporter, benzodiazepine receptor, and dopamine D4 receptor.[1] It showed no significant inhibition of cardiac hERG.[1]
Troubleshooting Guide
Issue 1: I am observing a "bell-shaped" dose-response curve in my cellular assay (e.g., IL-2 production).
This phenomenon, where the biological effect increases with dose up to a certain concentration and then decreases at higher concentrations, can be indicative of an off-target effect that antagonizes the on-target effect.[1]
Troubleshooting Steps:
-
Review Kinase Selectivity Data: Compare the concentrations at which you observe the downturn in your dose-response curve with the known IC50 values for GNE-6893 against its on-target (HPK1) and off-target kinases.
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Use a More Selective Inhibitor (if available): If a structurally distinct and more selective HPK1 inhibitor is available, use it as a control to see if the bell-shaped curve is recapitulated.
-
Lower the Concentration: If possible, perform your experiments at concentrations at or below the peak of the dose-response curve to minimize the influence of off-target effects.
Issue 2: My experimental results are inconsistent, or I am observing unexpected cellular phenotypes.
Inconsistent results or unexpected phenotypes could be due to off-target effects, especially if using high concentrations of the inhibitor.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that GNE-6893 is binding to HPK1 in your cells at the concentrations used.
-
Perform a Dose-Response Experiment: Test a wide range of GNE-6893 concentrations. On-target effects should correlate with the known IC50 for HPK1 (e.g., inhibition of SLP76 phosphorylation with an IC50 of 44 nM in Jurkat cells).[3] Off-target effects may only appear at higher concentrations.
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Rescue Experiment: If you suspect an off-target effect, a rescue experiment can provide strong evidence. This involves expressing a version of the target protein that is resistant to the inhibitor.
Issue 3: I am concerned about potential off-target effects from the known MAP4K family kinase inhibition.
Given that GCK and GLK are the most potent off-targets of GNE-6893, it is important to consider their potential contribution to your experimental observations.
Troubleshooting Steps:
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Literature Review: Investigate the known functions of GCK and GLK in your experimental system to determine if their inhibition could explain your observed phenotype.
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Use a GCK/GLK Inhibitor: If available, use a selective inhibitor for GCK and/or GLK as a control to see if it phenocopies the effects of GNE-6893.
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Lower GNE-6893 Concentration: As GNE-6893 is more potent against HPK1 than GCK or GLK, lowering the concentration may help to isolate the on-target HPK1 effects.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity vs. HPK1 |
| HPK1 (On-Target) | <0.019 (Ki) | - |
| GCK (Off-Target) | 1.3 | >69x |
| GLK (Off-Target) | 0.72 | >40x |
| Aurora B (Off-Target) | 46 | >2400x |
| LRRK2 (Off-Target) | 31 | >1600x |
Data summarized from the primary publication on the discovery of GNE-6893.[1]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 / EC50 (nM) |
| SLP76 Phosphorylation | Jurkat | 44 |
| IL-2 Secretion | Primary Human T-cells | 6.4 |
Data from Probechem Biochemicals.[3]
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (Biochemical)
This protocol provides a general framework for assessing the inhibitory activity of GNE-6893 against a kinase of interest.
Materials:
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Recombinant kinase
-
Kinase-specific substrate
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This compound
-
ATP
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Kinase buffer
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Detection reagent (e.g., ADP-Glo™, HTRF®)
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Microplate reader
Methodology:
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Prepare serial dilutions of this compound.
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In a microplate, add the kinase, its substrate, and the GNE-6893 dilutions.
-
Initiate the reaction by adding ATP.
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Incubate at the optimal temperature and time for the specific kinase.
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Stop the reaction and add the detection reagent according to the manufacturer's instructions.
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Measure the signal on a microplate reader.
-
Calculate the percent inhibition for each GNE-6893 concentration and determine the IC50 value.
Protocol 2: Cellular SLP76 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of GNE-6893 to inhibit HPK1 activity in a cellular context by measuring the phosphorylation of its downstream target, SLP76.
Materials:
-
Jurkat cells (or other suitable T-cell line)
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Anti-CD3 and anti-CD28 antibodies
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This compound
-
Cell lysis buffer
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Primary antibodies: anti-phospho-SLP76 (Ser376), anti-total-SLP76, anti-GAPDH (loading control)
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Secondary antibody (HRP-conjugated)
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Chemiluminescent substrate
-
Western blot imaging system
Methodology:
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Culture Jurkat cells to the desired density.
-
Pre-treat cells with various concentrations of this compound for the desired time.
-
Stimulate the T-cell receptor by adding anti-CD3 and anti-CD28 antibodies.
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After stimulation, lyse the cells and quantify total protein concentration.
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Perform SDS-PAGE and transfer proteins to a PVDF membrane.
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Block the membrane and probe with the primary antibodies overnight.
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Wash and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and capture the image.
-
Quantify band intensities and normalize the phospho-SLP76 signal to total SLP76 and the loading control.
Visualizations
Caption: HPK1 negatively regulates T-cell activation.
Caption: Workflow for troubleshooting unexpected results.
Caption: Relationship between concentration and off-target risk.
References
- 1. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Navigating In Vivo Delivery of (3S,4R)-GNE-6893: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the in vivo delivery of (3S,4R)-GNE-6893, a potent and selective HPK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] HPK1, also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[1][4] By inhibiting HPK1, GNE-6893 enhances TCR signaling, leading to increased T-cell activation and cytokine production, which is a promising strategy for cancer immunotherapy.[1][4]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenges in the in vivo delivery of this compound revolve around its solubility and the formulation of a stable vehicle for administration. While it is orally active, achieving a consistent and effective concentration in vivo requires careful preparation of the delivery vehicle to ensure bioavailability and prevent precipitation.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[3][5] Stock solutions in solvent can be stored at -80°C for 6 months or at -20°C for 1 month.[3][5][6]
Troubleshooting Guide
Issue 1: Compound Precipitation in Formulation
-
Problem: I am observing precipitation or phase separation when preparing my formulation for in vivo administration.
-
Solution:
-
Ensure Complete Dissolution in DMSO: this compound has high solubility in DMSO (100 mg/mL), but may require ultrasonic treatment to fully dissolve.[3][5][6] It is also important to use newly opened, non-hygroscopic DMSO as water content can negatively impact solubility.[3][6]
-
Stepwise Addition of Solvents: When preparing formulations with multiple components, add each solvent individually and ensure the solution is mixed thoroughly before adding the next component.[6]
-
Gentle Heating and/or Sonication: If precipitation occurs during the preparation of the final formulation, gentle heating and/or sonication can be used to aid in redissolving the compound.[6]
-
Consider Alternative Formulations: If precipitation persists, you may need to try an alternative vehicle. Several formulations have been reported to achieve a clear solution.[6]
-
Issue 2: Inconsistent Efficacy in In Vivo Models
-
Problem: My in vivo experimental results with this compound are variable and not reproducible.
-
Solution:
-
Verify Formulation Integrity: Ensure that your formulation is prepared fresh before each experiment and that there is no visible precipitation before administration. The stability of the formulation over time should be considered if dosing occurs over an extended period.
-
Confirm Route of Administration and Dosing Accuracy: Double-check your dosing calculations and ensure the accuracy of your administration technique (e.g., oral gavage, intraperitoneal injection).
-
Evaluate Pharmacokinetics: If possible, perform pharmacokinetic studies in your animal model to determine the bioavailability and clearance of GNE-6893 with your chosen formulation and route of administration. The compound has shown favorable pharmacokinetic profiles in preclinical species.[1]
-
Assess Animal Health: Ensure that the animals are healthy and that there are no underlying conditions that could affect the absorption or metabolism of the compound.
-
Issue 3: Potential Off-Target Effects
-
Problem: I am concerned about potential off-target effects of this compound in my experiments.
-
Solution:
-
High Selectivity: this compound has demonstrated excellent kinase selectivity, with a study showing less than 50% inhibition for 347 out of 356 kinases at a concentration of 0.1 µM.[1][7]
-
Limited Non-Kinase Off-Targets: In a panel of 100 enzymes, channels, and receptors, GNE-6893 only showed approximately 50% inhibition for the 5-HT transporter, benzodiazepine receptor, and dopamine D4 receptor at a concentration of 10 µM.[1] This suggests a low potential for off-target effects at therapeutic concentrations.
-
Dose-Response Studies: Conduct dose-response studies to identify the optimal therapeutic window that maximizes on-target efficacy while minimizing potential off-target effects.
-
Data Presentation
Table 1: Solubility and Stock Solution Preparation
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mg/mL (220.52 mM) | Ultrasonic treatment may be needed. Use of newly opened, non-hygroscopic DMSO is recommended.[3][6] |
Table 2: In Vivo Formulations
| Formulation Components | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.51 mM); Clear solution[6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.51 mM); Clear solution[6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.51 mM); Clear solution[6] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Formulation for In Vivo Dosing
This protocol is based on a formulation that yields a clear solution of at least 2.5 mg/mL.[6]
-
Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL. Use sonication if necessary to ensure complete dissolution.
-
Initial Dilution: For a final 1 mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is uniform.
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Add Surfactant: To the DMSO/PEG300 mixture, add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Dilution: Add 450 µL of saline to the mixture to bring the total volume to 1 mL. Mix thoroughly to ensure a clear and uniform solution.
-
Pre-Dosing Check: Before administration, visually inspect the solution for any signs of precipitation.
Visualizations
References
- 1. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GNE-6893 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Improving the efficacy of (3S,4R)-GNE-6893 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of (3S,4R)-GNE-6893 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[3][4] By inhibiting HPK1, GNE-6893 enhances T-cell activation, leading to increased production of cytokines such as Interleukin-2 (IL-2) and augmented T-cell proliferation.[4][5] This makes it a promising agent for cancer immunotherapy research.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C for long-term stability.
Q3: In which cell lines can I expect to see an effect with this compound?
A3: this compound is effective in immune cell lines that express HPK1 and have an intact TCR signaling pathway. This includes Jurkat cells (a human T-cell leukemia line) and primary human T-cells.[6][7] The primary downstream effects to measure are the inhibition of SLP76 phosphorylation and the enhancement of IL-2 secretion upon T-cell stimulation (e.g., with anti-CD3/anti-CD28 antibodies).[6][7]
Troubleshooting Guides
Problem 1: Low or no increase in IL-2 secretion after treatment with GNE-6893.
-
Possible Cause 1: Suboptimal Cell Stimulation.
-
Solution: Ensure that the T-cells (primary or Jurkat) are properly stimulated to activate the TCR signaling pathway. Co-stimulation with anti-CD3 and anti-CD28 antibodies is crucial for robust IL-2 production. Titrate the concentration of the stimulating antibodies to find the optimal dose for your specific cell type and experimental conditions.
-
-
Possible Cause 2: Incorrect Concentration of GNE-6893.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of GNE-6893. The reported EC50 for IL-2 secretion in primary human T-cells is 6.4 nM.[7] Start with a concentration range around this value (e.g., 1 nM to 1 µM). Be aware of the "bell-shaped" dose-response curve (see Problem 2).
-
-
Possible Cause 3: Poor Cell Health.
-
Solution: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. High cell viability is critical for a robust response. Use trypan blue exclusion to assess cell viability.
-
Problem 2: "Bell-shaped" dose-response curve observed for IL-2 secretion (efficacy decreases at higher concentrations).
-
Possible Cause 1: Off-target effects.
-
Explanation: High concentrations of GNE-6893 may lead to the inhibition of other kinases or cellular processes that are important for IL-2 production, a phenomenon known as polypharmacology.[6] This can counteract the positive effect of HPK1 inhibition.
-
Solution: Carefully titrate the concentration of GNE-6893 to identify the optimal window for maximal IL-2 secretion while minimizing off-target effects. Based on published data, the peak of the bell-shaped curve is expected to be in the nanomolar range.
-
-
Possible Cause 2: Compound Precipitation.
-
Explanation: At high concentrations, small molecules can sometimes precipitate out of the cell culture medium, leading to a decrease in the effective concentration and cellular uptake.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding GNE-6893. If precipitation is suspected, consider preparing fresh dilutions and ensuring the final DMSO concentration is not excessive.
-
Problem 3: Inconsistent or no inhibition of SLP76 phosphorylation.
-
Possible Cause 1: Insufficient Cell Lysis or Protein Extraction.
-
Solution: Ensure complete cell lysis to release all cellular proteins. Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of SLP76.
-
-
Possible Cause 2: Suboptimal Western Blotting Conditions.
-
Solution: Optimize the Western blotting protocol. This includes using a high-quality primary antibody specific for phosphorylated SLP76 (pSLP76), determining the optimal antibody dilution, and ensuring efficient protein transfer to the membrane. Include a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells) in your experiment.
-
-
Possible Cause 3: Timing of Cell Stimulation and Lysis.
-
Solution: The phosphorylation of SLP76 is a transient event. Perform a time-course experiment to determine the peak of SLP76 phosphorylation after stimulation in your cell system. Harvest the cells for lysis at this optimal time point.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Biochemical Potency (Ki) | - | < 0.019 nM | [7] |
| pSLP76 Inhibition (IC50) | Jurkat cells | 44 nM | [7] |
| IL-2 Secretion (EC50) | Primary human T-cells | 6.4 nM | [7] |
| Whole Blood pSLP76 (IC50) | Human whole blood | 320 nM | [6] |
Experimental Protocols
IL-2 Secretion Assay in Primary Human T-Cells
-
Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using a T-cell enrichment kit.
-
Plating: Plate the T-cells in a 96-well plate at a density of 1 x 10^5 cells per well in complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of the compound to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells by adding a pre-determined optimal concentration of anti-CD3 and anti-CD28 antibodies.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant.
-
ELISA: Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the log of the GNE-6893 concentration to generate a dose-response curve and determine the EC50.
SLP76 Phosphorylation Assay in Jurkat Cells by Western Blot
-
Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium to a density of 1-2 x 10^6 cells/mL.
-
Starvation and Treatment: Resuspend the cells in serum-free medium for 2-4 hours. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies for the pre-determined optimal time (e.g., 5-15 minutes).
-
Cell Lysis: Immediately place the cells on ice and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SLP76 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total SLP76 as a loading control.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the pSLP76 signal to the total SLP76 signal.
Visualizations
Caption: Signaling pathway of this compound in T-cells.
Caption: Experimental workflow for assessing GNE-6893 efficacy.
Caption: Troubleshooting logic for GNE-6893 experiments.
References
- 1. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 2. GNE-6893 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GNE-6893, a novel orally available HPK1 inhibitor, described by Genentech researchers | BioWorld [bioworld.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
HPK1 Inhibitor Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.
Frequently Asked Questions (FAQs)
General
Q1: What is HPK1 and why is it a target in immuno-oncology?
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling, effectively acting as an immune checkpoint.[1][3][4] By inhibiting HPK1, the goal is to enhance the activation and proliferation of T-cells, leading to a more robust anti-tumor immune response.[3][5] Studies in mice with a kinase-dead mutation in HPK1 have shown increased CD8+ T-cell activity and potent anti-tumor immune responses.[1]
Q2: What are the major challenges in developing HPK1 inhibitors?
The development of HPK1 inhibitors faces several hurdles, including:
-
Limited Selectivity: Due to the highly conserved ATP-binding site among kinases, achieving selectivity for HPK1 is a significant challenge.[6][7][8]
-
Pharmacokinetic Properties: Many potential inhibitors have failed to demonstrate suitable drug-like properties and pharmacokinetic profiles for clinical development.[6][7]
-
Uncertainty of Scaffolding Functions: HPK1 possesses non-kinase scaffolding functions that may not be addressed by kinase inhibitors alone, potentially limiting their therapeutic efficacy.[8][9]
-
Insufficient Immune Stimulation: Monotherapy with an HPK1 inhibitor may not be sufficient to induce a strong anti-tumor response, often necessitating combination therapies.[8][10]
-
Clinical Trial Hurdles: The path to clinical approval is marked by stringent regulatory requirements and the need for extensive safety and efficacy data.[1]
Troubleshooting Guides
Issues with Inhibitor Specificity and Off-Target Effects
Problem: My HPK1 inhibitor is showing effects on other kinases or pathways, leading to confounding results.
Possible Causes and Solutions:
-
Broad Kinase Inhibition: The inhibitor may not be sufficiently selective for HPK1.
-
Troubleshooting Step: Perform a comprehensive kinase panel screening to identify off-target interactions. Commercial services are available for broad kinase profiling.
-
Recommendation: If significant off-target effects are observed, consider using a more selective inhibitor if available, or interpret the data with caution, acknowledging the potential contribution of off-target activities. The development of inhibitors that bind to less conserved regions, such as the folded P-loop conformation of HPK1, is a strategy to improve selectivity.[6][7]
-
-
Activation of Linked Pathways: Inhibition of a kinase can lead to unexpected activation of other pathways through retroactivity, a phenomenon where downstream perturbations affect upstream components.[11]
-
Troubleshooting Step: Map the known signaling pathways connected to your observed off-target effects. Use pathway analysis tools to identify potential feedback loops or crosstalk.
-
Recommendation: Validate the off-target pathway activation using specific inhibitors or siRNA for the suspected off-target kinase.
-
Data Presentation: Comparison of Selected HPK1 Inhibitors
| Inhibitor | Target IC50 (HPK1) | Selectivity Notes | Clinical Trial Phase | Reference |
| NDI-101150 | Potent inhibitor | High selectivity against T-cell-specific kinases and other MAP4K family members. | Phase I/II | [1][10][12] |
| BGB-15025 | Sub-nanomolar | Good overall selectivity. | Phase I | [1][10] |
| CFI-402411 | Highly effective | Information not publicly disclosed. | Phase I/II | [1][6] |
| GRC 54276 | Information not publicly disclosed. | Information not publicly disclosed. | Phase I/II | [10] |
| [I] (Arcus Biosciences) | 26 nM | At least 47-fold more selective for HPK1 compared to other MAP4K members. | Preclinical | [13] |
| GNE-1858 | 1.9 nM | Potent inhibitory effects. | Preclinical | [14] |
| XHS (piperazine analog) | 2.6 nM | 751-fold selectivity over JAK1. | Preclinical | [14][15] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocol: Kinase Selectivity Profiling
A common method for assessing kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases.
-
Assay Principle: A widely used format is a luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced during the kinase reaction.[16]
-
Procedure:
-
Prepare a dilution series of the HPK1 inhibitor.
-
In a multi-well plate, combine the inhibitor, a specific kinase from the panel, its substrate (e.g., Myelin Basic Protein for many serine/threonine kinases), and ATP.[16][17]
-
Incubate to allow the kinase reaction to proceed.
-
Add a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add a second reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence, which is proportional to the kinase activity.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 for each kinase in the panel. A higher IC50 value for other kinases compared to HPK1 indicates greater selectivity.
Visualization: HPK1 Signaling and Potential Off-Target Intersection
Caption: HPK1's role in TCR signaling and potential for inhibitor off-target effects.
Issues with Cellular Assays and In Vivo Models
Problem: My HPK1 inhibitor shows good potency in biochemical assays but has weak or no activity in cellular assays or in vivo models.
Possible Causes and Solutions:
-
Poor Cell Permeability: The compound may not be effectively entering the cells to reach its target.
-
Troubleshooting Step: Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Recommendation: If permeability is low, medicinal chemistry efforts may be needed to optimize the compound's physicochemical properties.
-
-
Suboptimal Assay Conditions: The cellular assay may not be sensitive enough or properly designed to detect the effects of HPK1 inhibition.
-
Troubleshooting Step: Ensure that HPK1 is expressed and active in the cell line used (e.g., Jurkat T-cells).[18] The stimulation conditions (e.g., anti-CD3/CD28 antibodies) should be optimized to induce a measurable HPK1-dependent response.[19]
-
Recommendation: Use a proximal pharmacodynamic biomarker, such as the phosphorylation of SLP-76 at Ser376, to confirm target engagement within the cell.[18][20] Distal readouts like IL-2 secretion can then be correlated with target engagement.[20]
-
-
Immunosuppressive Tumor Microenvironment: In in vivo models, factors in the tumor microenvironment (TME), such as prostaglandin E2 (PGE2) and adenosine, can suppress T-cell function and counteract the effects of the HPK1 inhibitor.[19][21]
-
Troubleshooting Step: Measure the levels of immunosuppressive molecules in your in vivo model.
-
Recommendation: Test the inhibitor's ability to overcome PGE2 or adenosine-mediated immunosuppression in vitro.[12][22] Consider combination therapies, for example, with anti-PD-1 antibodies, which have shown synergistic effects with HPK1 inhibitors.[10][21]
-
Experimental Protocol: Cellular Target Engagement Assay (pSLP-76)
This protocol describes a method to measure the phosphorylation of SLP-76, a direct substrate of HPK1, in cells.[18][20]
-
Cell Stimulation:
-
Culture Jurkat T-cells or peripheral blood mononuclear cells (PBMCs).
-
Pre-incubate the cells with various concentrations of the HPK1 inhibitor.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway and HPK1.
-
-
Cell Lysis: After a short stimulation period (e.g., 10-30 minutes), lyse the cells to extract proteins.
-
Detection:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-SLP-76 (Ser376) and total SLP-76.
-
ELISA: Use a sandwich ELISA format with a capture antibody for total SLP-76 and a detection antibody for phospho-SLP-76 (Ser376).[18]
-
Phosphoflow Cytometry: This method allows for the quantification of pSLP-76 in specific cell subsets within a mixed population like PBMCs.[23][24]
-
-
Data Analysis: Quantify the ratio of phosphorylated SLP-76 to total SLP-76. A potent inhibitor will cause a dose-dependent decrease in this ratio.
Visualization: Experimental Workflow for Cellular Assays
Caption: Workflow for assessing HPK1 inhibitor activity in cellular assays.
Addressing the Role of HPK1's Scaffolding Function
Problem: My kinase inhibitor is potent, but the observed biological effect is less than what is seen with HPK1 knockout or kinase-dead models.
Possible Cause and Solution:
-
Scaffolding Function of HPK1: HPK1 acts as a scaffold protein, bringing together other signaling molecules.[2][9] A kinase inhibitor will block its catalytic activity but leave the protein intact, allowing it to continue its scaffolding role, which may also contribute to the negative regulation of T-cell activation.[9]
-
Troubleshooting Step: Compare the phenotype of cells treated with your inhibitor to that of cells where HPK1 has been knocked out (e.g., using CRISPR/Cas9) or where a kinase-dead mutant is expressed.[19][25]
-
Recommendation: If a discrepancy is observed, it may indicate a significant role for the scaffolding function. In this case, alternative therapeutic strategies, such as developing protein degraders (e.g., PROTACs) that lead to the complete removal of the HPK1 protein, could be explored.[5]
-
Visualization: Kinase Inhibition vs. Protein Degradation
Caption: Contrasting mechanisms of HPK1 kinase inhibitors and protein degraders.
References
- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. Current strategies for targeting HPK1 in cancer and the barriers to preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Opportunities and challenges for targeting HPK1 in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
- 14. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 15. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biofeng.com [biofeng.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
Technical Support Center: (3S,4R)-GNE-6893 Dose-Response Curve Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the HPK1 inhibitor, (3S,4R)-GNE-6893. The information is tailored to address common issues encountered during the generation of dose-response curves in both biochemical and cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][4] By inhibiting HPK1, this compound blocks the phosphorylation of downstream targets like SLP-76, leading to enhanced T-cell activation and increased production of cytokines such as Interleukin-2 (IL-2).[1][5][6]
Q2: What are the typical potency values (IC50/EC50) for this compound?
The potency of this compound can vary depending on the assay format. It is important to establish a dose-response curve in your specific experimental system. However, published values can serve as a useful reference.
| Assay Type | Target/Readout | Cell Line/System | Reported Potency |
| Biochemical | HPK1 Kinase Activity | Recombinant Enzyme | Kᵢ < 0.019 nM[5][6] |
| Cellular | SLP76 Phosphorylation | Jurkat Cells | IC₅₀ = 44 nM[5][6] |
| Cellular | IL-2 Secretion | Primary Human T-Cells | EC₅₀ = 6.4 nM[5][6] |
Q3: What is the kinase selectivity profile of this compound?
This compound is a highly selective inhibitor for HPK1. In a panel of 356 kinases, at a concentration of 0.1 µM, less than 50% inhibition was observed for 347 of the kinases, demonstrating a high degree of selectivity.[1][2] However, at higher concentrations, off-target effects are possible. A study assessing off-target binding at 10 µM showed approximately 50% inhibition of the 5-HT transporter, benzodiazepine receptor, and dopamine D4 receptor.[1]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at concentrations up to 100 mg/mL (220.52 mM).[7] For optimal results, use fresh, high-quality DMSO. Prepare high-concentration stock solutions (e.g., 10 mM in 100% DMSO), aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[8] When stored at -80°C, the stock solution is stable for up to 6 months.[8]
Troubleshooting Dose-Response Curves
This section addresses common problems encountered when generating dose-response curves for this compound in both biochemical and cellular assays.
Biochemical Assays (e.g., LanthaScreen™, ADP-Glo™)
Problem 1: No or very low signal in the assay.
-
Possible Cause: Inactive enzyme or substrate.
-
Solution: Ensure that the recombinant HPK1 enzyme is properly stored and handled to maintain its activity. Verify the integrity of the substrate (e.g., myelin basic protein) and ATP.
-
-
Possible Cause: Incorrect assay setup.
-
Solution: Double-check the concentrations of all reagents, including the kinase, substrate, and ATP.[9] Ensure that the assay buffer conditions (pH, salt concentration) are optimal for HPK1 activity. Review the manufacturer's protocol for the specific assay kit being used (e.g., LanthaScreen™, ADP-Glo™).[10][11]
-
-
Possible Cause: Instrument settings are not optimized.
Problem 2: High background signal.
-
Possible Cause: Contaminated reagents.
-
Possible Cause: Non-specific binding of assay components.
-
Solution: Include appropriate controls, such as "no enzyme" and "no substrate" wells, to determine the source of the background signal. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer to reduce non-specific binding, but verify its compatibility with the assay.
-
Problem 3: Inconsistent or non-reproducible dose-response curves.
-
Possible Cause: Inaccurate serial dilutions of this compound.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Insufficient mixing of reagents.
-
Solution: Ensure thorough mixing of all components in the assay wells, especially after the addition of the inhibitor and the detection reagents.[15]
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for critical data points, or ensure the plate is properly sealed and incubated to minimize evaporation.
-
Cellular Assays (pSLP76 and IL-2 Secretion)
Problem 1: No or weak inhibition of SLP76 phosphorylation or IL-2 secretion.
-
Possible Cause: Low cell permeability of the compound.
-
Solution: While this compound is orally bioavailable, ensure sufficient incubation time for the compound to penetrate the cells and reach its target. A pre-incubation time of 1-2 hours is often a good starting point.
-
-
Possible Cause: Suboptimal T-cell stimulation.
-
Solution: The concentration and presentation of stimulating antibodies (e.g., anti-CD3 and anti-CD28) are critical. For Jurkat cells, common concentrations are in the range of 1-10 µg/mL for anti-CD3 and 1-5 µg/mL for anti-CD28.[16][17] For primary T-cells, these concentrations may need further optimization. Ensure proper cross-linking of soluble antibodies if required.[16]
-
-
Possible Cause: Cell health and viability issues.
-
Solution: Use healthy, actively dividing cells. For primary T-cells, ensure they have been properly isolated and cultured. High cell death will lead to unreliable results.
-
Problem 2: High variability between replicate wells or experiments.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a uniform cell suspension before seeding and use appropriate techniques to avoid clumps. Jurkat cells, in particular, have a tendency to clump after stimulation.[18]
-
-
Possible Cause: Donor-to-donor variability in primary T-cells.
-
Possible Cause: Compound precipitation in cell culture media.
-
Solution: Although soluble in DMSO, this compound may precipitate in aqueous media at high concentrations. Visually inspect the wells for any precipitate. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.
-
Problem 3: Discrepancy between biochemical and cellular IC50 values.
-
Possible Cause: ATP competition in the cellular environment.
-
Possible Cause: Compound efflux or metabolism by the cells.
-
Solution: Cells may actively pump the compound out or metabolize it, reducing its effective intracellular concentration. This can lead to a rightward shift in the dose-response curve compared to biochemical assays.
-
Experimental Protocols
HPK1 Biochemical Assay (ADP-Glo™ Format)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80 mM HEPES pH 7.5, 40 mM MgCl₂, 2 mM DTT, 0.02% Brij-35).
-
Prepare a 2X solution of HPK1 substrate (e.g., Myelin Basic Protein, MBP) in the kinase buffer.
-
Prepare a 2X solution of ATP in the kinase buffer. The final concentration should be at or near the Kₘ for HPK1, typically around 10 µM.[14][24]
-
Prepare serial dilutions of this compound in 100% DMSO, followed by a dilution into the kinase buffer to create 4X final concentrations.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the 4X this compound dilution or DMSO vehicle control to the appropriate wells.
-
Add 5 µL of 2X HPK1 enzyme to each well.
-
Initiate the reaction by adding 2.5 µL of 2X substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.[14]
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[14]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[14]
-
Measure luminescence using a plate reader.
-
Cellular pSLP76 Assay (Jurkat Cells)
-
Cell Culture and Plating:
-
Culture Jurkat cells in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Plate cells at a density of 1-2 x 10⁶ cells/mL in a 96-well plate.
-
-
Inhibitor Treatment and Stimulation:
-
Cell Lysis and Detection:
-
Lyse the cells according to the protocol of your chosen detection method (e.g., Western blot, ELISA, TR-FRET).
-
Detect the levels of phosphorylated SLP76 (Ser376) and total SLP76 for normalization.
-
Signaling Pathway and Workflow Diagrams
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GNE-6893 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ulab360.com [ulab360.com]
- 5. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. promega.com [promega.com]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. LanthaScreen Kinase Assay Basic Training Module - Frequently asked questions | Thermo Fisher Scientific - US [thermofisher.com]
- 14. biofeng.com [biofeng.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CD3/CD28 Costimulation-Induced NF-κB Activation Is Mediated by Recruitment of Protein Kinase C-θ, Bcl10, and IκB Kinase β to the Immunological Synapse through CARMA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of Donor Variability for γδ T Cell ex vivo Expansion and Development of an Allogeneic γδ T Cell Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strategies for Dealing with Donor Variability [insights.bio]
- 21. Addressing Variability in Donor Tissues and Cells - Exploring Sources of Variability Related to the Clinical Translation of Regenerative Engineering Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Donor-Reactive T Cell Stimulation History and Precursor Frequency: Barriers to Tolerance Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. promega.com [promega.com]
- 25. Human Anti-CD3/CD28 T Cell Activation Kit | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Mitigating Cytotoxicity of (3S,4R)-GNE-6893 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when working with the HPK1 inhibitor, (3S,4R)-GNE-6893, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2][3] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[4][5] By inhibiting HPK1, GNE-6893 blocks this negative regulation, leading to enhanced T-cell activation, proliferation, and cytokine production, which is a promising strategy for cancer immunotherapy.[4][6][7]
Q2: Is cytotoxicity a known issue with this compound?
While this compound has a favorable in vitro safety profile and has been shown to lack significant cytotoxicity in primary human hepatocytes and liver microtissues at concentrations up to 100 μM, cytotoxicity can be observed in other primary cell types. This may be due to several factors including off-target effects at higher concentrations, the specific biology of the primary cells being used, or experimental conditions.
Q3: What are the potential causes of this compound-induced cytotoxicity in my primary cells?
Potential causes of cytotoxicity can be broadly categorized as:
-
On-target related: While HPK1 inhibition is generally aimed at augmenting immune responses, dysregulation of signaling pathways in certain primary cell types could potentially lead to adverse effects. HPK1 is involved in pathways regulating cellular proliferation and apoptosis.[6]
-
Off-target effects: At higher concentrations, GNE-6893 may inhibit other kinases. Known off-targets include other members of the MAP4K family such as GCK and GLK.[1] Inhibition of these unintended targets could trigger cytotoxic pathways. Many kinase inhibitors are known to have off-target effects that can contribute to toxicity.[8][9][10]
-
Experimental conditions: Factors such as prolonged exposure time, high concentrations of the compound, low serum concentrations in the media, and the health of the primary cells can all contribute to observed cytotoxicity.[11]
-
Activation of inflammatory cell death pathways: Small molecules can sometimes trigger the activation of the NLRP3 inflammasome, leading to a form of inflammatory cell death called pyroptosis.[12][13][14][15][16] This is a potential, though not confirmed, mechanism for GNE-6893 cytotoxicity.
Troubleshooting Guides
Guide 1: Experiencing Unexpected Cell Death
If you are observing significant cell death in your primary cell cultures upon treatment with this compound, follow these steps to troubleshoot the issue.
1. Optimize Compound Concentration and Exposure Time:
-
Problem: The concentration of GNE-6893 may be too high, or the exposure time too long, leading to toxicity. High concentrations of HPK1 inhibitors have been associated with a "bell-shaped" dose-response for IL-2 secretion, where high doses are inhibitory, possibly due to off-target effects.[1]
-
Solution: Perform a detailed dose-response and time-course experiment to determine the optimal concentration and incubation time that elicits the desired biological effect with minimal cytotoxicity.
| Parameter | Recommendation |
| Concentration Range | Start with a wide range of concentrations (e.g., 0.1 nM to 100 µM). |
| Time Points | Evaluate multiple time points (e.g., 6, 12, 24, 48, 72 hours).[11] |
| Readout | Use a reliable cell viability assay (e.g., MTT, CellTiter-Glo) to determine the CC50 (half-maximal cytotoxic concentration). |
2. Evaluate the Impact of Serum Concentration:
-
Problem: The concentration of serum in your culture medium can affect the free concentration of the compound.[11] Serum proteins can bind to small molecules, reducing their availability and, consequently, their potency and toxicity.[17][18][19][20]
-
Solution: Test a range of serum concentrations in your culture medium (e.g., 2%, 5%, 10%, 20%) to see if it mitigates the cytotoxicity. Be aware that altering serum concentration can also affect the physiology of primary cells.
3. Investigate Off-Target Effects and Cell Death Pathways:
-
Problem: The cytotoxicity may be mediated by off-target kinase inhibition or the activation of specific cell death pathways.
-
Solution:
-
Co-treatment with Protective Agents:
-
Caspase Inhibitors: To determine if apoptosis is the primary mode of cell death, co-treat your cells with a pan-caspase inhibitor, such as Z-VAD-FMK.[11][21][22] If the inhibitor rescues the cells, it suggests a caspase-dependent apoptotic mechanism.
-
Antioxidants: If oxidative stress is suspected to be a contributing factor, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.[11][23] However, be cautious as antioxidants can sometimes interfere with the efficacy of certain compounds.[24][25]
-
-
NLRP3 Inflammasome and Pyroptosis: While not a confirmed mechanism for GNE-6893, if you suspect an inflammatory form of cell death, you could investigate markers of pyroptosis such as the cleavage of Gasdermin D and the release of IL-1β.
-
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A workflow for troubleshooting GNE-6893 induced cytotoxicity.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis
-
Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a 2x stock solution of this compound in the appropriate culture medium. Perform serial dilutions to create a range of 2x concentrations (e.g., from 0.2 nM to 200 µM).
-
Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2x compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the compound concentration for each time point to determine the CC50 values.
Protocol 2: Co-treatment with a Pan-Caspase Inhibitor
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours before adding GNE-6893.[11]
-
Co-treatment: Add this compound at a range of concentrations (with the pan-caspase inhibitor still present) and incubate for the desired time determined from Protocol 1.
-
Controls: Include wells with GNE-6893 alone, the inhibitor alone, and vehicle.
-
Analysis: Assess cell viability and compare the results of the GNE-6893-only treatment to the co-treatment to determine if the caspase inhibitor provides a protective effect.
Signaling Pathways
HPK1 Signaling Pathway
HPK1 acts as a negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP-76, leading to the dampening of downstream signals that promote T-cell activation and proliferation.[5] Inhibition of HPK1 by this compound is expected to block this negative feedback, thus enhancing T-cell responses. However, HPK1 is also involved in other pathways, including the JNK and NF-κB signaling pathways, which regulate processes like apoptosis and cell proliferation.[6][26][27] Dysregulation of these pathways through off-target effects at high concentrations of GNE-6893 could contribute to cytotoxicity.
Caption: Simplified HPK1 signaling pathway and the inhibitory action of GNE-6893.
Potential Cytotoxicity Pathway: NLRP3 Inflammasome Activation
While not definitively linked to GNE-6893, some small molecules can induce cytotoxicity by activating the NLRP3 inflammasome, leading to pyroptosis. This pathway is initiated by various cellular stress signals, leading to the assembly of the inflammasome complex, activation of Caspase-1, and subsequent cleavage of Gasdermin D to form pores in the cell membrane, and maturation of pro-inflammatory cytokines.
Caption: The NLRP3 inflammasome pathway leading to pyroptosis.
Disclaimer: This information is for research use only. The troubleshooting guides and protocols are intended as suggestions and may require further optimization for your specific primary cells and experimental conditions.
References
- 1. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. K+ Efflux-Independent NLRP3 Inflammasome Activation by Small Molecules Targeting Mitochondria. [folia.unifr.ch]
- 14. Small molecule inhibitor binds to NLRP3 and prevents inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of small molecule inhibitors targeting NLRP3 inflammasome pathway for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyroptosis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. derangedphysiology.com [derangedphysiology.com]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Avoiding Antioxidant-Drug Interactions During Cancer Treatment - The ASCO Post [ascopost.com]
- 24. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficacy and Interaction of Antioxidant Supplements as Adjuvant Therapy in Cancer Treatment: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dual role of hematopoietic progenitor kinase 1 (HPK1) as a positive regulator of 1α,25-dihydroxyvitamin D-induced differentiation and cell cycle arrest of AML cells and as a mediator of vitamin D resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (3S,4R)-GNE-6893 Selectivity for Hematopoietic Progenitor Kinase 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of the novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, (3S,4R)-GNE-6893, with other investigational HPK1 inhibitors. The information presented is collated from publicly available preclinical data to assist researchers in evaluating its potential for further investigation.
Introduction to this compound
This compound is a potent and selective, orally bioavailable small molecule inhibitor of HPK1 (also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1, MAP4K1). HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. The selectivity of any kinase inhibitor is a critical attribute, minimizing off-target effects and potential toxicities. This guide focuses on the validation of GNE-6893's selectivity profile.
Comparative Selectivity Data
The following tables summarize the available quantitative data on the selectivity of GNE-6893 and a key comparator, NDI-101150. While direct head-to-head kinome scan data under identical conditions is not publicly available, this comparison provides insights into their relative selectivity profiles.
Table 1: Potency and Selectivity against HPK1 and Related Kinases
| Compound | Primary Target | HPK1 Potency (Ki/IC50) | Selectivity vs. Other Kinases |
| This compound | HPK1 (MAP4K1) | <0.019 nM (Ki)[1] | Aurora B: 46 nM (IC50)[2] LRRK2: 31 nM (IC50)[2] GCK (MAP4K2): 1.3 nM (IC50) (>69x selective)[2] GLK (MAP4K3): 0.72 nM (IC50) (>40x selective)[2] |
| NDI-101150 | HPK1 (MAP4K1) | 0.7 nM (IC50)[3][4] | GLK (MAP4K3): >300-fold selective[2] HGK (MAP4K4): >10,000-fold selective[5] MINK (MAP4K6): >10,000-fold selective[5] LCK: >2,000-fold selective[5] SYK: >20,000-fold selective[5] |
| BMS-986222 ("compound 24") | HPK1 (MAP4K1) | Not specified | GLK (MAP4K3): >50x selective[6] |
Table 2: Kinome-Wide Selectivity Profile of this compound
| Kinase Panel Size | GNE-6893 Concentration | Results |
| 356 kinases | 0.1 µM | 347 out of 356 kinases showed <50% inhibition.[2][7] |
Table 3: Non-Kinase Off-Target Profile of this compound
| Target Panel | GNE-6893 Concentration | Notable Off-Targets (% Inhibition) |
| 100 enzymes, channels, and receptors | 10 µM | 5-HT transporter: ~50% Benzodiazepine receptor: ~50% Dopamine D4 receptor: ~50%[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Activity and Selectivity Assays (e.g., KINOMEscan)
This type of assay is used to determine the potency and selectivity of a compound against a large panel of kinases.
-
Principle: A site-directed competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is quantified.
-
Reagents: Purified recombinant kinases, immobilized ligand (e.g., on a solid support), test compound (e.g., GNE-6893), and a detection system.
-
Procedure:
-
Kinases are incubated with the test compound at various concentrations.
-
The kinase-compound mixture is then added to the immobilized ligand.
-
After an incubation period to allow for binding equilibrium, unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified, often using quantitative PCR (qPCR) for a DNA tag linked to the kinase or through immuno-detection methods.
-
The results are typically expressed as the percentage of kinase bound compared to a vehicle control (e.g., DMSO), from which IC50 values (the concentration of inhibitor required to inhibit 50% of kinase binding) can be calculated.
-
Cellular Phospho-SLP76 (pSLP76) Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of SLP76, a direct substrate of HPK1, in a cellular context.
-
Cell Line: Jurkat T-cells are commonly used as they endogenously express the necessary components of the TCR signaling pathway.
-
Principle: Upon stimulation of the T-cell receptor, HPK1 is activated and phosphorylates SLP76 at Ser376. An inhibitor of HPK1 will block this phosphorylation event.
-
Procedure:
-
Jurkat cells are pre-incubated with varying concentrations of the test compound (e.g., GNE-6893).
-
T-cell receptor signaling is stimulated using anti-CD3 and anti-CD28 antibodies.
-
After a defined stimulation period, the cells are lysed.
-
The level of phosphorylated SLP76 (pSLP76) in the cell lysates is quantified using methods such as Western Blotting or a specific immunoassay (e.g., ELISA or HTRF).
-
The IC50 value is determined by plotting the pSLP76 signal against the inhibitor concentration.
-
Primary Human T-Cell IL-2 Secretion Assay
This functional assay assesses the impact of HPK1 inhibition on a key downstream effector function of T-cell activation, the production of Interleukin-2 (IL-2).
-
Cells: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Principle: Inhibition of the negative regulator HPK1 is expected to enhance T-cell activation and subsequent cytokine production, including IL-2, upon TCR stimulation.
-
Procedure:
-
Isolated primary human T-cells are treated with a range of concentrations of the test compound.
-
The T-cells are then stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.
-
The cells are cultured for a period (e.g., 24-72 hours) to allow for cytokine secretion.
-
The concentration of IL-2 in the cell culture supernatant is measured using a specific ELISA kit.
-
The EC50 value (the concentration of the compound that elicits 50% of the maximal response) for IL-2 secretion enhancement is then calculated.
-
Visualizing the Role and Assessment of GNE-6893
The following diagrams illustrate the signaling pathway in which GNE-6893 acts and the general workflow for its selectivity validation.
Caption: HPK1 Signaling Pathway and the Action of GNE-6893.
Caption: Experimental Workflow for GNE-6893 Selectivity Validation.
References
- 1. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. NDI-101150 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 7. drughunter.com [drughunter.com]
A Comparative Guide to HPK1 Inhibitors: (3S,4R)-GNE-6893 and Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell receptor signaling, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of T-cell-mediated cancer cell destruction. This guide provides a detailed comparison of the novel HPK1 inhibitor (3S,4R)-GNE-6893 with other notable inhibitors in development, focusing on their biochemical potency, cellular activity, selectivity, pharmacokinetic properties, and pre-clinical efficacy.
Introduction to HPK1 Inhibition
HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[1][2] Upon T-cell receptor (TCR) activation, HPK1 phosphorylates key downstream signaling molecules, such as SLP-76, leading to a dampening of the immune response.[1][2] By blocking the kinase activity of HPK1, small molecule inhibitors can reverse this immunosuppressive signal, thereby augmenting T-cell activation, proliferation, and cytokine production. This mechanism of action holds the promise of improving the efficacy of existing immunotherapies, such as checkpoint inhibitors.[3]
Biochemical Potency and Cellular Activity
A direct comparison of the biochemical potency and cellular activity of various HPK1 inhibitors reveals a landscape of highly potent molecules. This compound, developed by Genentech, stands out with a sub-nanomolar biochemical potency.[4][5][6] Other notable compounds, such as Compound K and Compound 16, also exhibit low nanomolar IC50 values.[7][8] The cellular activity of these inhibitors is often assessed by their ability to inhibit the phosphorylation of SLP-76, a direct substrate of HPK1, and to enhance the secretion of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation.
Table 1: Comparison of Biochemical Potency and Cellular Activity of HPK1 Inhibitors
| Compound | Biochemical Potency (IC50/Ki) | Cellular pSLP-76 Inhibition (IC50) | IL-2 Secretion (EC50) | Reference |
| This compound | Ki < 0.019 nM | 44 nM (Jurkat cells) | 6.4 nM (Primary human T-cells) | [6] |
| Compound K | IC50 = 2.6 nM | 290 nM (Primary T-cells) | - | [7][8] |
| Compound 16 | IC50 = 2.67 nM | - | - | [8] |
| Compound 34 | IC50 < 5 nM | Dose-dependent inhibition | - | [9] |
| GNE-1858 | IC50 = 1.9 nM | - | - | [2] |
| Compound 22 | IC50 = 0.061 nM | - | - | [2] |
Note: Assay conditions, such as ATP concentration for biochemical assays, may vary between studies, impacting direct comparability.
Kinase Selectivity Profile
A critical aspect of developing a successful kinase inhibitor is its selectivity, as off-target effects can lead to toxicity. HPK1 inhibitors are often evaluated for their selectivity against other members of the MAP4K family, which share a high degree of structural similarity, as well as against a broader panel of kinases (the kinome).[7][8] this compound has demonstrated exceptional selectivity, with minimal inhibition of a large panel of 356 kinases at a concentration significantly above its HPK1 IC50.[4][10] High selectivity against the MAP4K family is particularly important, as some members, like MAP4K3 (GLK), are positive regulators of T-cell function.[7][11]
Table 2: Kinase Selectivity of HPK1 Inhibitors
| Compound | Selectivity against MAP4K Family | Broad Kinome Selectivity | Reference |
| This compound | High | 347 out of 356 kinases showed <50% inhibition at 0.1 µM | [4][10] |
| Compound K | >50-fold selectivity over other MAP4K members | Highly selective in a panel of over 300 kinases | [7] |
| Compound 16 | >100-fold selectivity | >300-fold selectivity against selected kinases | [8] |
| Compound 34 | 1257-fold selectivity over GLK (MAP4K3) | - | [9] |
| NDI-101150 | Highly selective | Spares kinases essential for T-cell activation | [12] |
Pharmacokinetics and In Vivo Efficacy
The ultimate success of an HPK1 inhibitor lies in its in vivo performance. This includes favorable pharmacokinetic (PK) properties, such as oral bioavailability and clearance, and demonstrated anti-tumor efficacy in preclinical models. This compound has shown good oral bioavailability across multiple species.[5] Several other inhibitors have also demonstrated promising PK profiles and in vivo efficacy, often in combination with anti-PD-1 therapy in syngeneic mouse tumor models.[8][9][11]
Table 3: Preclinical Pharmacokinetics and In Vivo Efficacy of HPK1 Inhibitors
| Compound | Oral Bioavailability (%) | In Vivo Efficacy | Reference |
| This compound | 37 (Mouse), 30 (Rat), 46 (Dog) | Data not publicly available | [5] |
| Compound 16 | Favorable in mice and rats | Moderate monotherapy efficacy and synergistic effect with anti-PD-1 in CT26 model | [8][11] |
| Compound 34 | High oral bioavailability | Significant anti-tumor effect in combination with anti-PD-1 in CT-26 model | [9] |
| NDI-101150 | Orally administered | Responses observed in various syngeneic models (CT26, A20, EMT-6, Hepa1-6) | [12] |
| BGB-15025 | Orally administered | Enhanced anti-tumor activity of anti-PD-1 inhibitors in preclinical studies | [13] |
| CFI-402411 | Orally administered | Immune-activating effects in preclinical models | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of typical protocols used to evaluate HPK1 inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HPK1. A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.
Caption: Workflow for a typical HPK1 biochemical kinase inhibition assay.
Cellular pSLP-76 Inhibition Assay
This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76 in a cellular context, typically in Jurkat T-cells or primary human T-cells.
Caption: Workflow for a cellular pSLP-76 inhibition assay.
IL-2 Secretion Assay
This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of IL-2 secretion from activated T-cells.
Caption: Workflow for a primary human T-cell IL-2 secretion assay.
HPK1 Signaling Pathway
HPK1 acts as a crucial negative feedback regulator within the T-cell receptor (TCR) signaling cascade. Understanding this pathway is essential for appreciating the mechanism of action of HPK1 inhibitors.
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Conclusion
The landscape of HPK1 inhibitors is rapidly evolving, with several potent and selective molecules demonstrating promising preclinical data. This compound has emerged as a highly potent and selective inhibitor with favorable pharmacokinetic properties. While direct comparative data under identical conditions remains limited, the available information suggests that multiple compounds, including Compound K, Compound 16, and NDI-101150, are also advancing and show significant potential. The continued development and clinical investigation of these HPK1 inhibitors will be crucial in determining their ultimate therapeutic value in cancer immunotherapy. Researchers are encouraged to consider the specific experimental details when comparing data across different studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 3. onclive.com [onclive.com]
- 4. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GNE-6893, a novel orally available HPK1 inhibitor, described by Genentech researchers | BioWorld [bioworld.com]
- 6. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of highly selective and potent HPK1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPK1 Inhibitors Pipeline Market Research Report 2024: [globenewswire.com]
A Head-to-Head Comparison of Two Potent HPK1 Inhibitors: (3S,4R)-GNE-6893 and PF-07265028
In the landscape of cancer immunotherapy, the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to enhance anti-tumor immune responses. HPK1, a negative regulator of T-cell receptor (TCR) signaling, dampens T-cell activation and effector function. Two notable small molecule inhibitors targeting this kinase are (3S,4R)-GNE-6893, developed by Genentech, and PF-07265028, from Pfizer. This guide provides a detailed comparison of their performance based on available experimental data, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and PF-07265028 are potent and selective inhibitors of HPK1 (also known as MAP4K1). By binding to the kinase, they block its downstream signaling pathway, which involves the phosphorylation and subsequent degradation of the SLP76 protein. Inhibition of HPK1 leads to enhanced TCR signaling, increased cytokine production (such as IL-2), and ultimately, a more robust T-cell mediated immune response against tumor cells.[1][2][3][4]
Biochemical and Cellular Potency
A direct comparison of the biochemical and cellular activities of these two inhibitors reveals their high potency.
| Parameter | This compound | PF-07265028 |
| HPK1 Binding Affinity (Ki) | < 0.019 nM[5] | Not explicitly stated in provided abstracts, but described as a potent inhibitor. |
| pSLP76 Inhibition (IC50) | 44 nM (in Jurkat cells)[5] | 17 nM[6] |
| IL-2 Secretion (EC50) | 6.4 nM (in primary human T-cells)[5] | Data not available in provided abstracts. |
This compound demonstrates sub-nanomolar binding affinity for HPK1 and potent activity in both inhibiting the phosphorylation of its direct substrate, SLP76, and in promoting the functional consequence of T-cell activation, IL-2 secretion.[5] PF-07265028 also shows very potent cellular activity with a lower IC50 for pSLP76 inhibition compared to GNE-6893.[6]
Kinase Selectivity
High selectivity is a critical attribute for a kinase inhibitor to minimize off-target effects.
This compound: This compound has been profiled against a large panel of kinases and has demonstrated excellent selectivity. In a panel of 356 kinases, only eight were inhibited by more than 50% at a concentration of 100 nM, which is over 2000-fold above its HPK1 IC50.[2]
PF-07265028: The discovery of this molecule involved a significant effort to optimize kinase selectivity, particularly over immune-modulating kinases with high homology to HPK1.[7][8] While specific quantitative data on a kinase panel was not available in the initial search results, its development program emphasized achieving high selectivity.
Pharmacokinetics
The pharmacokinetic properties of a drug candidate are crucial for its clinical development.
This compound: This inhibitor has shown favorable pharmacokinetic profiles in several preclinical species, including rat, mouse, dog, and cynomolgus monkey, with good oral bioavailability ranging from 30% to 53%.[9]
PF-07265028: As an orally bioavailable inhibitor, PF-07265028 was advanced into a Phase 1 clinical trial, suggesting it possessed a suitable pharmacokinetic profile for oral administration in humans.[1][7] However, the trial was later discontinued.[7]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The primary research articles describing the discovery of these compounds provide in-depth methodologies.
General Assays for HPK1 Inhibitor Characterization:
-
HPK1 Enzymatic Assay: Typically, a biochemical assay like HTRF (Homogeneous Time Resolved Fluorescence) is used to measure the direct inhibition of HPK1 kinase activity.[2]
-
Cellular pSLP76 Assay: Jurkat cells, a human T-lymphocyte cell line, are commonly stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway. The level of phosphorylated SLP76 is then measured, often by flow cytometry or western blot, in the presence of varying concentrations of the inhibitor to determine the IC50.[2][5]
-
Primary Human T-cell IL-2 Secretion Assay: Primary human T-cells are isolated from peripheral blood and stimulated as described above. The concentration of secreted IL-2 in the cell culture supernatant is measured by ELISA or other immunoassays to determine the EC50 of the inhibitor in promoting this key T-cell effector function.[5]
-
Kinase Selectivity Profiling: The inhibitor is tested at a fixed concentration (e.g., 100 nM) against a large panel of recombinant kinases to assess its off-target activities. For any significant hits, full IC50 curves are typically generated.[2]
-
Pharmacokinetic Studies: The compound is administered to preclinical species (e.g., mice, rats) via intravenous and oral routes. Blood samples are collected at various time points to determine key parameters such as clearance, volume of distribution, and oral bioavailability.[9]
Visualizing the HPK1 Signaling Pathway and Experimental Workflow
To better understand the context of these inhibitors, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for their characterization.
Caption: The HPK1 signaling pathway in T-cell regulation.
Caption: A generalized workflow for the preclinical evaluation of HPK1 inhibitors.
Conclusion
Both this compound and PF-07265028 are highly potent and selective inhibitors of HPK1 that demonstrate strong potential for enhancing anti-tumor immunity. While PF-07265028 showed slightly better cellular potency in inhibiting pSLP76, this compound has more publicly available data on its remarkable biochemical potency and functional activity in primary T-cells. The comprehensive preclinical data package for this compound, including its excellent kinase selectivity and favorable multi-species pharmacokinetics, underscores its promise as a clinical candidate. The discontinuation of the Phase 1 trial for PF-07265028 may not be a reflection of its efficacy but could be due to a variety of strategic or safety reasons. For researchers in the field, both molecules represent valuable tools for further investigating the role of HPK1 in health and disease.
References
- 1. Facebook [cancer.gov]
- 2. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF-07265028 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GNE-6893, a novel orally available HPK1 inhibitor, described by Genentech researchers | BioWorld [bioworld.com]
A Head-to-Head Comparison of Novel HPK1 Inhibitors: (3S,4R)-GNE-6893 vs. NDI-101150
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a compelling intracellular checkpoint inhibitor. Its role as a negative regulator of T-cell, B-cell, and dendritic cell activation makes it a prime target for small molecule inhibitors aimed at unleashing a robust anti-tumor immune response. This guide provides a detailed, data-driven comparison of two potent and selective HPK1 inhibitors: (3S,4R)-GNE-6893, developed by Genentech, and NDI-101150, from Nimbus Therapeutics.
Executive Summary
Both this compound and NDI-101150 are orally bioavailable small molecules that potently inhibit HPK1. NDI-101150 has progressed to Phase 1/2 clinical trials, with early data showing promising anti-tumor activity in patients with advanced solid tumors, particularly renal cell carcinoma.[1][2] this compound has demonstrated impressive preclinical potency and selectivity, with favorable pharmacokinetic properties.[3] This comparison will delve into the available preclinical efficacy data, experimental protocols, and known signaling pathways to provide a comprehensive overview for researchers in the field.
Mechanism of Action: Targeting the HPK1 Signaling Pathway
HPK1, also known as MAP4K1, is a serine/threonine kinase that negatively regulates T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP-76, leading to its degradation and subsequent dampening of the immune response. By inhibiting HPK1, both GNE-6893 and NDI-101150 aim to block this phosphorylation event, thereby sustaining T-cell activation, enhancing cytokine production, and promoting a more effective anti-tumor immune response.[2][3]
Preclinical Efficacy: A Comparative Data Summary
The following tables summarize the key preclinical data for this compound and NDI-101150 based on publicly available information.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | NDI-101150 |
| HPK1 Biochemical Potency (Ki) | <0.013 nM | Not explicitly reported, but described as sub-nanomolar[4] |
| HPK1 Biochemical Potency (IC50) | <0.019 nM[5] | 0.7 nM[6] |
| pSLP76 Inhibition (IC50) | 44 nM (Jurkat cells)[5] | 41 nM (Jurkat cells)[7] |
| IL-2 Secretion (EC50) | 6.4 nM (Primary human T-cells)[5] | Not explicitly reported as EC50, but enhances IL-2 levels[6] |
| Kinase Selectivity | High (347/356 kinases <50% inhibition @ 0.1 µM)[3] | High (GLK selectivity >300-fold)[4] |
Table 2: In Vivo Anti-Tumor Efficacy
| Model | Compound | Dosing | Key Findings |
| EMT-6 Syngeneic Breast Cancer Model | NDI-101150 | 75 mg/kg, p.o., daily | 7 out of 10 mice showed complete tumor response. Re-challenged mice showed complete tumor regression without further dosing.[6][8] |
| Various Syngeneic Models | NDI-101150 | Not specified | Showed responses in colon adenocarcinoma (CT26), lymphoma (A20), and liver cancer (Hepa1-6) models.[4] |
| In Vivo Data for this compound | This compound | Not reported in tumor models | While extensive in vivo anti-tumor efficacy data is not publicly available, the compound was designed for oral bioavailability and has shown favorable pharmacokinetic profiles in preclinical species.[3] |
Table 3: Preclinical Pharmacokinetics
| Species | This compound (Oral Bioavailability) | NDI-101150 (Half-life) |
| Mouse | 37% | 1.1 h[6] |
| Rat | 30% | 3.0 h[6] |
| Dog | 46% | 6.8 h[6] |
| Cynomolgus Monkey | 53% | 6.1 h[6] |
| Human (predicted) | 43% | Not reported |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these inhibitors.
This compound Key Assays
-
pSLP76 Jurkat Cell Assay: Jurkat cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell receptor signaling. The cells are treated with varying concentrations of GNE-6893. The level of phosphorylated SLP76 is then measured, typically by flow cytometry or a plate-based immunoassay, to determine the IC50 value of the inhibitor.[3]
-
Primary Human T-cell IL-2 Secretion Assay: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs). The T-cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of different concentrations of GNE-6893. After a defined incubation period, the supernatant is collected, and the concentration of secreted IL-2 is quantified using an ELISA or a similar immunoassay to determine the EC50 for IL-2 enhancement.[3]
NDI-101150 Key Assays
-
T-Cell Activation and Cytokine Production Assay: Purified human CD4+ and CD8+ T-cells are stimulated with anti-CD3/CD28 antibodies in the presence of NDI-101150. Cytokine production (e.g., IL-2, IFN-γ) in the cell culture supernatant is measured using methods like Meso Scale Discovery (MSD) assays.[8]
-
B-Cell Activation Assay: Purified human B-cells are pre-treated with NDI-101150 and then stimulated. B-cell activation is assessed by measuring the expression of activation markers like CD69 via flow cytometry, IgG production by ELISA, and proliferation using a cell viability assay.[4]
-
EMT-6 Syngeneic Mouse Model: BALB/c mice are subcutaneously injected with EMT-6 breast cancer cells. Once tumors are established, mice are treated orally with NDI-101150 or a vehicle control. Tumor volume is measured over time to assess anti-tumor efficacy. In some studies, tumor-infiltrating lymphocytes are analyzed by flow cytometry.[8]
Discussion and Future Perspectives
Both this compound and NDI-101150 are highly potent and selective inhibitors of HPK1, representing a promising new class of cancer immunotherapies.
NDI-101150 has demonstrated a clear path to the clinic, with encouraging early clinical data in solid tumors.[1] The robust anti-tumor responses observed in preclinical syngeneic models, particularly the induction of immune memory, are highly significant.[6][8] The broad activation of multiple immune cell types, including T-cells, B-cells, and dendritic cells, suggests a multifaceted mechanism of action that could be advantageous in overcoming tumor immune evasion.[9]
This compound stands out for its exceptional biochemical potency and well-characterized selectivity profile.[3][5] The detailed pharmacokinetic data across multiple preclinical species indicate that it is a well-behaved molecule with good oral bioavailability, a critical feature for clinical development. While in vivo anti-tumor efficacy data is less mature in the public domain, its potent in vitro T-cell activation suggests it holds significant therapeutic potential.
For researchers, the choice between these or other HPK1 inhibitors as tool compounds will depend on the specific research question. NDI-101150 offers the advantage of having published in vivo efficacy data in established tumor models. This compound, with its detailed characterization of potency and selectivity, may be an excellent tool for in vitro studies of the HPK1 pathway.
The continued development of HPK1 inhibitors like NDI-101150 and potentially GNE-6893 will be closely watched by the oncology community. Future research will likely focus on identifying predictive biomarkers for patient selection and exploring rational combination strategies with other immunotherapies, such as checkpoint inhibitors, to further enhance anti-tumor immunity.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. bioworld.com [bioworld.com]
- 7. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nimbustx.com [nimbustx.com]
- 9. nimbustx.com [nimbustx.com]
Revolutionizing Cancer Immunotherapy: A Comparative Guide to Biochemical Assays for HPK1 Inhibition, Featuring (3S,4R)-GNE-6893
For Immediate Release
SOUTH SAN FRANCISCO, CA – November 19, 2025 – In the rapidly evolving landscape of cancer immunotherapy, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical negative regulator of T-cell activation. Inhibition of HPK1 presents a promising strategy to enhance anti-tumor immunity. This guide provides a comprehensive comparison of biochemical assays used to confirm the inhibition of HPK1 by the potent and selective inhibitor (3S,4R)-GNE-6893, alongside other notable HPK1 inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement robust methods for characterizing HPK1 inhibitors.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a key negative regulator of T-cell receptor (TCR) signaling.[2] Upon TCR activation, HPK1 phosphorylates SLP-76, leading to its degradation and subsequent dampening of the T-cell response.[1][3] By inhibiting HPK1, the aim is to restore and enhance T-cell-mediated tumor cell killing, making it a compelling target for cancer immunotherapy.[4] this compound is a potent, selective, and orally bioavailable small molecule inhibitor of HPK1 that has demonstrated subnanomolar biochemical inhibition.[2][5]
Comparative Performance of HPK1 Inhibitors
The following table summarizes the biochemical potency of this compound in comparison to a selection of other HPK1 inhibitors. The data is derived from various biochemical assays, primarily Time-Resolved Fluorescence Energy Transfer (TR-FRET) and luminescence-based ADP detection assays (e.g., ADP-Glo™).
| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) | Reference |
| This compound | Biochemical Kinase Assay | HPK1 | - | <0.013 - <0.019 | [3] |
| GNE-1858 | Biochemical Kinase Assay | HPK1 | 1.9 | - | [1] |
| CFI-402411 | Biochemical Kinase Assay | HPK1 | 4.0 ± 1.3 | - | [3][6] |
| BGB-15025 | Not Specified | HPK1 | - | - | [1][7] |
| Compound 22 (diaminopyrimidine carboxamide) | Biochemical Kinase Assay | HPK1 | 0.061 | - | [1] |
| XHS (piperazine analog) | Biochemical Kinase Assay | HPK1 | 2.6 | - | [1] |
| Sunitinib | Biochemical Kinase Assay | HPK1 | - | ~10 | [1] |
| M074-2865 | Kinase Inhibition Assay | HPK1 | 2930 ± 90 | - | [1] |
Note: IC50 and Ki values are highly dependent on assay conditions (e.g., ATP concentration). Direct comparison between different studies should be made with caution. BGB-15025 is in clinical trials, but its specific biochemical potency data is not publicly disclosed.
Key Biochemical Assays for HPK1 Inhibition
The two predominant methods for biochemically assessing HPK1 inhibition are Time-Resolved Fluorescence Energy Transfer (TR-FRET) and ADP-Glo™ luminescence-based assays.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common and robust method for quantifying kinase activity.[8][9] The principle relies on the transfer of energy from a donor fluorophore (typically a lanthanide chelate) to an acceptor fluorophore when they are in close proximity. In the context of an HPK1 assay, this can be configured in several ways, often involving a biotinylated substrate peptide and a phospho-specific antibody labeled with the acceptor.
dot
Caption: Generalized workflow for a TR-FRET based HPK1 inhibition assay.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).
-
Dilute recombinant human HPK1 enzyme, a biotinylated substrate peptide (e.g., a derivative of SLP-76), and the test inhibitor (e.g., GNE-6893) in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer at a concentration close to the Km for HPK1.
-
Prepare a detection mix containing a europium (Eu)-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) in a TR-FRET dilution buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the inhibitor solution or DMSO (control) to the wells.
-
Add 5 µL of the HPK1 enzyme and biotinylated substrate mixture.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate for 1-2 hours at room temperature.
-
Stop the reaction by adding 5 µL of the detection mix.
-
Incubate for at least 1 hour at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after a 340 nm excitation.
-
Calculate the emission ratio (665 nm / 620 nm).
-
Determine the percent inhibition based on controls (no inhibitor and no enzyme).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
ADP-Glo™ Luminescence Assay
The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced in a kinase reaction.[10][11] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[4][10]
-
Reagent Preparation:
-
Prepare a kinase buffer as described for the TR-FRET assay.
-
Dilute recombinant human HPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and the test inhibitor in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the inhibitor solution or DMSO to the wells.
-
Add 2 µL of the HPK1 enzyme and substrate mixture.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution.
-
Incubate for 1-2 hours at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition relative to controls.
-
Determine the IC50 value as described for the TR-FRET assay.
-
HPK1 Signaling Pathway
Understanding the context in which HPK1 operates is crucial for interpreting inhibition data. The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.
dot
References
- 1. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] 489 TWT-101: a phase 1 study of the novel HPK1 inhibitor CFI-402411 in patients with advanced cancer | Semantic Scholar [semanticscholar.org]
- 7. HPK1 Inhibitor Market to Witness Upsurge in Growth During [globenewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. ulab360.com [ulab360.com]
(3S,4R)-GNE-6893: A Comparative Guide to Off-Target Kinase Screening
For Researchers, Scientists, and Drug Development Professionals
(3S,4R)-GNE-6893 is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor signaling. As an attractive target for cancer immunotherapy, the development of highly selective HPK1 inhibitors is crucial to minimize off-target effects and potential toxicities. This guide provides a comparative analysis of the off-target kinase profile of GNE-6893 against other publicly disclosed HPK1 inhibitors, supported by available experimental data and detailed methodologies.
Comparative Analysis of HPK1 Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical attribute, defining its therapeutic window and potential for adverse effects. GNE-6893 has been profiled against a broad panel of 356 kinases to assess its off-target interaction profile. The following table summarizes the available quantitative data for GNE-6893 and compares it with other known HPK1 inhibitors.
| Compound | HPK1 Potency | Off-Target Kinases (>50% Inhibition @ 100 nM) | Off-Target IC50 / Selectivity Fold | Screening Panel Size |
| This compound | Ki < 0.019 nM[1] | 8 kinases identified[2] | Aurora B: 46 nMLRRK2: 31 nMGCK: 1.3 nM (>69x vs HPK1)GLK: 0.72 nM (>40x vs HPK1)[2] | 356 kinases[3] |
| NDI-101150 | IC50: 0.7 nM[4] | Not explicitly stated | >377-fold vs GLK>10,000-fold vs HGK & MINK>2,000-fold vs LCK>20,000-fold vs SYK[5] | >300 kinases[6] |
| BGB-15025 | IC50: 1.04 nM[7][8] | Good selectivity profile among MAP4K family | Data not publicly available | Not specified |
| AZ3246 | IC50 < 3 nM[9] | HPK1 and MYLK (>80% inhibition @ 100 nM)[9] | >20-fold vs GLK[9] | 357 kinases[9] |
| CFI-402411 | Potent HPK1 inhibitor | Data not publicly available | Data not publicly available | Not specified |
| HMC-B17 | IC50: 1.39 nM | Favorable selectivity against TCR-related kinases | Data not publicly available | Not specified |
Note: Direct comparison of selectivity can be challenging due to variations in screening panels and assay formats. The data presented is based on publicly available information.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the screening process, the following diagrams illustrate the HPK1 signaling pathway and a generalized workflow for off-target kinase screening.
Experimental Protocols
A detailed understanding of the experimental methodology is essential for interpreting selectivity data. Below is a generalized protocol for a competitive binding-based kinase screening assay, such as the KINOMEscan® platform, which is commonly used for comprehensive selectivity profiling.
Objective: To determine the binding affinity of a test compound against a large panel of purified kinases.
Principle: The assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates displacement of the immobilized ligand and therefore, binding of the test compound to the kinase active site.
Materials:
-
Test compound (e.g., GNE-6893) dissolved in 100% DMSO.
-
Panel of purified, DNA-tagged human kinases.
-
Streptavidin-coated magnetic beads.
-
Biotinylated, active-site directed kinase ligand.
-
Binding Buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
-
Wash Buffer (e.g., 1x PBS, 0.05% Tween 20).
-
Elution Buffer.
-
Reagents for qPCR.
-
384-well polypropylene plates.
Procedure:
-
Preparation of Ligand-Coated Beads:
-
Streptavidin-coated magnetic beads are incubated with a biotinylated active-site directed ligand to generate the affinity resin.
-
The beads are subsequently washed to remove any unbound ligand and blocked to reduce non-specific binding.
-
-
Binding Reaction:
-
The binding reactions are assembled in a 384-well plate by combining the DNA-tagged kinases, the ligand-coated affinity beads, and the test compound (typically at a single high concentration for primary screening, e.g., 100 nM or 1 µM, or in a dose-response format for IC50 determination).
-
The final DMSO concentration is kept constant across all wells (e.g., 1%).
-
The plate is incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
-
Washing:
-
After incubation, the beads are washed with Wash Buffer to remove any unbound kinase. This step is typically performed on a magnetic plate separator.
-
-
Quantification:
-
The amount of kinase bound to the beads is quantified by eluting the kinase-DNA conjugate and performing qPCR on the DNA tag.
-
-
Data Analysis:
-
The qPCR signal from the test compound-treated wells is compared to the signal from DMSO control wells (representing 100% binding).
-
The percent inhibition is calculated as follows: % Inhibition = (1 - (Signal_test_compound / Signal_DMSO_control)) * 100
-
For dose-response experiments, the IC50 value is determined by fitting the inhibition data to a suitable model.
-
This guide provides a framework for understanding and comparing the off-target kinase profiles of HPK1 inhibitors. The high selectivity of GNE-6893, as demonstrated by broad kinase screening, underscores its potential as a promising therapeutic candidate. For further details, researchers are encouraged to consult the primary publications.
References
- 1. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 5. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AZ3246 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
A Head-to-Head In Vivo Comparison of Novel HPK1 Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 is a promising immuno-oncology strategy to enhance anti-tumor immunity. This guide provides a head-to-head comparison of the in vivo efficacy of several leading HPK1 inhibitors in preclinical development: BGB-15025 (BeiGene), CFI-402411 (Treadwell Therapeutics), GRC 54276 (Glenmark Pharmaceuticals), and a novel inhibitor from Insilico Medicine (hereafter referred to as ISM-Compound 24). While direct comparative studies are limited, this guide synthesizes available preclinical data from syngeneic mouse models to offer an objective assessment of their current standing.
HPK1 Signaling Pathway
HPK1 acts as a crucial checkpoint in the T-cell activation cascade. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling complex is formed, leading to the activation of downstream pathways that drive T-cell proliferation and effector functions. HPK1 is recruited to this signaling complex and, once activated, phosphorylates SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of the SLP-76 signaling scaffold, thereby dampening the T-cell response. HPK1 inhibitors block this negative feedback loop, leading to sustained TCR signaling, enhanced cytokine production, and a more robust anti-tumor immune response.
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.
In Vivo Efficacy Comparison
The following tables summarize the available in vivo data for BGB-15025, GRC 54276, and ISM-Compound 24 in commonly used syngeneic mouse models of cancer. Due to the lack of direct comparative studies, caution is advised when interpreting these results side-by-side, as experimental conditions may vary between studies.
Table 1: In Vitro Potency of HPK1 Inhibitors
| Compound | Target | IC50 / EC50 | Assay Type |
| BGB-15025 | HPK1 | IC50: 1.04 nM[1] | Biochemical Assay |
| pSLP-76 | EC50: 150 ± 14 nM | Jurkat T-cells | |
| IL-2 Production | EC50: 267 ± 39 nM | Jurkat T-cells | |
| GRC 54276 | HPK1 | Sub-nanomolar[2] | Biochemical Assay |
| ISM-Compound 24 | HPK1 | IC50: 10.4 nM[3] | Biochemical Assay |
| pSLP-76 | EC50: 41 nM[3] | Cellular Assay | |
| IL-2 Production | EC50: 108 nM[3] | Cellular Assay | |
| CFI-402411 | HPK1 | IC50: 4.0 ± 1.3 nM[4] | Biochemical Assay |
Table 2: In Vivo Efficacy in CT26 Syngeneic Model (Colon Carcinoma)
| Compound | Treatment | Tumor Growth Inhibition (TGI) | Notes |
| BGB-15025 | Monotherapy | Anti-tumor activity observed[1] | Specific TGI data not provided in the abstract. |
| Combination with anti-PD-1 | Enhanced anti-tumor effect[1] | ||
| GRC 54276 | Monotherapy | Strong tumor growth inhibition[5] | |
| Combination with anti-CTLA4 | Enhanced efficacy[5] | ||
| ISM-Compound 24 | Combination with anti-PD-1 | 95% TGI[3] | |
| CFI-402411 | Monotherapy & Combination with anti-PD-1 | Effective as a single agent and synergistic with anti-PD-1[6] | Specific TGI data not provided in the abstract. |
Table 3: In Vivo Efficacy in Other Syngeneic Models
| Compound | Tumor Model | Treatment | Efficacy |
| BGB-15025 | GL261 (Glioma) | Monotherapy | Anti-tumor activity observed[1] |
| EMT-6 (Breast Cancer) | Combination with anti-PD-1 | Enhanced anti-tumor effect[1] | |
| GRC 54276 | MC38-hPD-L1 (Colon Carcinoma) | Combination with Atezolizumab | Robustly enhanced complete tumor rejections[5] |
Experimental Protocols
The following are generalized protocols for the syngeneic mouse models commonly used in the in vivo evaluation of HPK1 inhibitors. Specific parameters may vary between individual studies.
CT26 and MC38 Syngeneic Tumor Model Protocol
-
Cell Culture: CT26 or MC38 murine colon carcinoma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Female BALB/c (for CT26) or C57BL/6 (for MC38) mice, typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of 1 x 10^6 CT26 or MC38 cells in 100 µL of phosphate-buffered saline (PBS) or a mixture with Matrigel is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored by caliper measurements every 2-3 days. The tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: HPK1 inhibitors are typically administered orally (p.o.) daily or twice daily. Checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA4) are usually administered intraperitoneally (i.p.) on a specified schedule (e.g., twice a week). The vehicle control group receives the same formulation without the active drug.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Overall survival may also be monitored.
-
Pharmacodynamic Assessments: At the end of the study, tumors and spleens may be harvested for pharmacodynamic analyses, such as measuring the phosphorylation of SLP-76 in tumor-infiltrating lymphocytes or splenocytes to confirm target engagement.
Experimental Workflow Diagram
Caption: Workflow for assessing in vivo efficacy of HPK1 inhibitors.
Conclusion
The preclinical data available to date for BGB-15025, CFI-402411, GRC 54276, and ISM-Compound 24 suggest that they are all potent HPK1 inhibitors with promising anti-tumor activity in syngeneic mouse models, both as monotherapies and in combination with checkpoint inhibitors. While a definitive head-to-head comparison is not yet possible due to the lack of direct comparative studies, the information gathered in this guide provides a valuable snapshot of the current landscape of in vivo HPK1 inhibitor development. Future clinical data from the ongoing trials of these compounds will be crucial in determining their relative efficacy and potential as novel immuno-oncology therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Therapeutic Window of (3S,4R)-GNE-6893: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and early clinical data for the potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, (3S,4R)-GNE-6893, against other emerging alternatives in the same class. The aim is to offer a clear perspective on its therapeutic window, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a highly potent and selective, orally bioavailable small molecule inhibitor of HPK1, a key negative regulator of T-cell activation.[1][2] Preclinical data demonstrates its potential for cancer immunotherapy by enhancing T-cell-mediated anti-tumor responses. A key highlight is its impressive therapeutic window, with a greater than 3000-fold difference between the concentration required for augmenting Interleukin-2 (IL-2) secretion and that causing its inhibition. This guide will delve into the comparative efficacy, selectivity, and safety profiles of GNE-6893 and other notable HPK1 inhibitors in development, including NDI-101150, CFI-402411, BGB-15025, and Compound K.
Comparative Performance Data
The following tables summarize the available quantitative data for GNE-6893 and its alternatives, focusing on in vitro potency, cellular activity, and in vivo efficacy.
Table 1: In Vitro Potency and Cellular Activity
| Compound | HPK1 IC50/Ki | pSLP-76 Inhibition IC50 (Jurkat/Primary T-cells) | IL-2 Augmentation EC50 (Primary Human T-cells) |
| This compound | Ki <0.019 nM[3] | 44 nM (Jurkat)[3] | 6.4 nM[3] |
| NDI-101150 | 0.7 nM[4] | 8.65 mg/kg (in vivo, murine splenic T-cells) | Not explicitly reported |
| BGB-15025 | 1.04 nM[5][6] | Dose-dependent inhibition in splenic T-cells | Induces serum IL-2 in mouse model[5] |
| Compound K | 2.6 nM[7][8] | 290 nM (Primary T-cells)[9] | Not explicitly reported |
| CFI-402411 | Potent inhibitor (specific IC50 not disclosed) | Biologically effective concentrations in patients | Alleviation of T-cell receptor inhibition[10] |
Table 2: Kinase Selectivity
| Compound | Kinase Panel Details | Selectivity Highlights |
| This compound | 356 kinase panel | 347/356 kinases with <50% inhibition at 0.1 μM.[2][11] |
| NDI-101150 | >300 kinase panel | >300-fold selectivity.[12] Did not significantly inhibit any of 372 kinases at 300 nM.[13] |
| BGB-15025 | In-house profiling | Good selectivity against other MAP4K family members.[5] |
| Compound K | Not specified | 54-fold selectivity over GLK.[9] |
| CFI-402411 | Not specified | Good kinase selectivity.[10] |
Table 3: In Vivo Efficacy in Syngeneic Mouse Tumor Models
| Compound | Tumor Model(s) | Key Efficacy Findings |
| This compound | Not explicitly reported in provided search results | - |
| NDI-101150 | EMT-6, CT26, A20, Hepa1-6 | Complete responses in EMT-6 model at 75 mg/kg.[4] Significant tumor growth inhibition and improved survival in combination with anti-PD-1 in CT26 model. |
| BGB-15025 | CT26, EMT-6 | Combination effect with anti-PD-1 antibody.[5] |
| Compound K | 1956 sarcoma, MC38 | Superb antitumor efficacy in combination with anti-PD-1.[14] |
| CFI-402411 | Not explicitly reported in provided search results | - |
Table 4: Comparative Safety and Toxicity Profile
| Compound | Key Safety/Toxicity Findings |
| This compound | Favorable in vitro safety profile.[2] No significant inhibition of hERG (IC50 = 28 μM).[1] |
| NDI-101150 | Well-tolerated in Phase 1/2 trials.[12] No significant CYP inhibition. hERG IC50 > 2800 nM.[4] |
| CFI-402411 | Manageable safety profile up to 560 mg QD. Most common toxicities: diarrhea, fatigue, nausea.[15] |
| BGB-15025 | Generally tolerable. Most common treatment-related adverse events (monotherapy): diarrhea, vomiting, increased blood creatinine.[16] |
| Compound K | Not explicitly reported in provided search results |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the data.
HPK1 Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound against the HPK1 enzyme.
Methodology:
-
Enzyme and Substrate: Recombinant human HPK1 enzyme and a suitable substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate) are used.
-
Reaction: The kinase reaction is initiated by adding ATP. The assay is typically run at or near the Km of ATP for HPK1 to ensure competitive inhibition can be accurately measured.
-
Detection: The transfer of phosphate from ATP to the substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay: Using commercially available kits that measure the amount of ADP produced (e.g., ADP-Glo™).
-
Fluorescence/TR-FRET Assay: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The percentage of inhibition at various compound concentrations is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
SLP-76 Phosphorylation Assay in Jurkat Cells
Objective: To assess the ability of a compound to inhibit HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.
Methodology:
-
Cell Culture: Jurkat cells, a human T-lymphocyte cell line, are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.
-
T-Cell Receptor (TCR) Stimulation: T-cell activation is induced by stimulating the TCR pathway, typically using anti-CD3 and anti-CD28 antibodies.
-
Cell Lysis and Protein Quantification: After stimulation, cells are lysed, and the total protein concentration is determined.
-
Detection of Phosphorylated SLP-76 (pSLP-76): The levels of pSLP-76 (specifically at Ser376) are measured using methods such as:
-
Western Blotting: Using an antibody specific for pSLP-76.
-
Flow Cytometry (Phospho-flow): Cells are fixed, permeabilized, and stained with a fluorescently labeled anti-pSLP-76 antibody.
-
TR-FRET or AlphaLISA: Using commercially available assay kits with specific antibody pairs for pSLP-76.
-
-
Data Analysis: The percentage of inhibition of SLP-76 phosphorylation is calculated relative to a vehicle-treated control, and the IC50 value is determined.
Primary Human T-cell IL-2 Augmentation Assay
Objective: To evaluate the functional consequence of HPK1 inhibition on T-cell activation by measuring the enhancement of IL-2 secretion.
Methodology:
-
Isolation of Primary Human T-cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors, and T-cells are subsequently purified.
-
Compound Treatment and Stimulation: T-cells are pre-incubated with a range of concentrations of the HPK1 inhibitor. The cells are then stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.
-
Cell Culture: The treated and stimulated T-cells are cultured for a period (e.g., 24-72 hours) to allow for cytokine production and secretion.
-
Measurement of IL-2 Secretion: The concentration of IL-2 in the cell culture supernatant is measured using:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for quantifying specific proteins.
-
Multiplex Bead-Based Assays (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines.
-
ELISpot Assay: To enumerate the number of IL-2 secreting cells.
-
-
Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal increase in IL-2 secretion, is calculated. To determine the therapeutic window, the IC50 for the inhibition of IL-2 secretion at higher compound concentrations is also determined.
In Vivo Syngeneic Mouse Tumor Models
Objective: To assess the anti-tumor efficacy of the HPK1 inhibitor in an immunocompetent animal model.
Methodology:
-
Tumor Cell Implantation: A suitable murine cancer cell line (e.g., CT26 colon carcinoma, EMT-6 breast cancer) is subcutaneously implanted into syngeneic mice (e.g., BALB/c).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Compound Administration: The HPK1 inhibitor is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. A vehicle control is administered to the control group. In some studies, the inhibitor is tested as a single agent and in combination with other immunotherapies like anti-PD-1 antibodies.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Key endpoints include:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in the treated group compared to the control group.
-
Survival Analysis: Monitoring the survival of the mice in each group.
-
Immunophenotyping: Analysis of immune cell populations within the tumor and spleen by flow cytometry to assess the mechanism of action.
-
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: HPK1 Signaling Pathway and the Mechanism of Action of GNE-6893.
Caption: Experimental Workflow for the Primary Human T-cell IL-2 Augmentation Assay.
Caption: General Workflow for In Vivo Efficacy Studies in Syngeneic Mouse Tumor Models.
Conclusion
This compound stands out as a highly potent and selective HPK1 inhibitor with a promising therapeutic window demonstrated in preclinical studies. Its sub-nanomolar potency and exceptional kinase selectivity suggest a favorable profile for minimizing off-target effects. While direct head-to-head comparative data with all alternatives across standardized assays is limited, the available information positions GNE-6893 as a strong candidate for further development in cancer immunotherapy. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative evaluations and further validate the therapeutic potential of this and other HPK1 inhibitors. Continued investigation, particularly in in vivo models and eventually in clinical trials, will be crucial to fully elucidate the therapeutic window and clinical utility of GNE-6893.
References
- 1. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 8. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 9bj1 - Crystal structure of inhibitor GNE-6893 bound to HPK1 - Summary - Protein Data Bank Japan [pdbj.org]
- 12. nimbustx.com [nimbustx.com]
- 13. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. treadwelltx.com [treadwelltx.com]
- 16. beonemedinfo.com [beonemedinfo.com]
A Head-to-Head Comparison: The Next-Generation HPK1 Inhibitor (3S,4R)-GNE-6893 Outperforms the First-Generation Multi-Kinase Inhibitor Sunitinib
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of the novel HPK1 inhibitor, (3S,4R)-GNE-6893, against the first-generation multi-kinase inhibitor, Sunitinib. This comparison, supported by experimental data, highlights the superior potency, selectivity, and cellular activity of GNE-6893, positioning it as a promising candidate for targeted cancer immunotherapy.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation. Its inhibition is a key strategy in immuno-oncology to enhance the body's anti-tumor immune response. While early, broader-spectrum kinase inhibitors like Sunitinib have shown some activity against HPK1, the development of highly potent and selective next-generation inhibitors like GNE-6893 marks a significant advancement in the field.
Executive Summary of Comparative Data
The following tables summarize the key performance differences between GNE-6893 and Sunitinib based on available preclinical data.
| Inhibitor | HPK1 Biochemical Potency (IC₅₀/Kᵢ) | Cellular pSLP76 Inhibition (IC₅₀) | Primary Human T-Cell IL-2 Secretion (EC₅₀) |
| This compound | < 0.0465 nM (IC₅₀) / < 0.019 nM (Kᵢ)[1] | 44 nM (in Jurkat cells)[1] | 6.4 nM[1] |
| Sunitinib | ~10 nM (Kᵢ)[2] | Data not available | Inhibits T-cell proliferation and cytokine production[2] |
| Inhibitor | Kinase Selectivity Profile |
| This compound | Highly selective. In a 356-kinase panel, 347 kinases showed <50% inhibition at 0.1 μM.[3][4] |
| Sunitinib | Multi-targeted. Inhibits VEGFRs, PDGFRs, KIT, FLT3, and other kinases.[5] |
Visualizing the HPK1 Signaling Pathway and Inhibition
To understand the mechanism of action of these inhibitors, it is crucial to visualize the HPK1 signaling cascade. HPK1 acts as a brake on T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to its degradation and subsequent dampening of the immune response. HPK1 inhibitors block this phosphorylation event, thereby unleashing the full potential of the T-cell anti-tumor activity.
Detailed Experimental Data
Biochemical Potency: GNE-6893 Demonstrates Picomolar Affinity for HPK1
The biochemical potency of an inhibitor is a direct measure of its ability to bind to and inhibit the target enzyme. This compound exhibits exceptional potency against HPK1, with reported IC₅₀ and Kᵢ values in the picomolar range. In contrast, Sunitinib, a multi-kinase inhibitor, shows significantly lower potency for HPK1.
| Inhibitor | Assay Type | HPK1 Potency |
| This compound | HTRF enzymatic assay | IC₅₀ < 0.0465 nM[1] |
| Kᵢ < 0.019 nM[1] | ||
| Sunitinib | In vitro kinase assay | Kᵢ ~10 nM[2] |
Cellular Activity: GNE-6893 Effectively Blocks HPK1 Signaling and Enhances T-Cell Function
| Inhibitor | Cellular Assay | Cell Type | Potency |
| This compound | pSLP76 Inhibition | Jurkat cells | IC₅₀ = 44 nM[1] |
| IL-2 Secretion | Primary human T-cells | EC₅₀ = 6.4 nM[1] | |
| Sunitinib | T-cell Proliferation & Cytokine Production | Human peripheral T-cells | General inhibition observed[2] |
Kinase Selectivity: GNE-6893's Precision Targeting Minimizes Off-Target Effects
A major advantage of next-generation inhibitors is their improved selectivity, which can translate to a better safety profile. GNE-6893 showcases remarkable selectivity for HPK1. When screened against a panel of 356 kinases, it showed minimal off-target activity, with 347 kinases having less than 50% inhibition at a concentration of 0.1 μM.[3][4] In stark contrast, Sunitinib is a multi-targeted inhibitor by design, potently inhibiting a range of kinases including VEGFRs and PDGFRs, which contributes to its broader biological effects and potential for off-target toxicities.[5]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
HPK1 Biochemical Potency Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the direct inhibition of HPK1 kinase activity.
-
Reagent Preparation: Prepare assay buffer, recombinant HPK1 enzyme, biotinylated substrate peptide (e.g., ULight™-SLP-76), and ATP at desired concentrations.
-
Inhibitor Addition: Serially dilute GNE-6893 and Sunitinib and add to a 384-well assay plate.
-
Enzyme Addition: Add HPK1 to the wells containing the inhibitors and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: Add a mixture of the biotinylated substrate and ATP to initiate the kinase reaction. Incubate for a specific duration (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add a detection mixture containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665. Incubate in the dark (e.g., 60 minutes) at room temperature.
-
Signal Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at 620 nm (Europium) and 665 nm (FRET signal). The ratio of these signals is used to calculate the percentage of inhibition.
Cellular pSLP76 Assay (AlphaLISA or HTRF)
This assay quantifies the phosphorylation of HPK1's direct substrate, SLP-76, in a cellular context.
-
Cell Culture and Stimulation: Culture Jurkat T-cells and then stimulate them with anti-CD3 and anti-CD28 antibodies in the presence of serially diluted GNE-6893 or Sunitinib for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
Immunoassay:
-
AlphaLISA: Add the cell lysate to a well containing AlphaLISA acceptor beads conjugated to an anti-pSLP76 antibody and biotinylated anti-SLP76 antibody. After incubation, add streptavidin-coated donor beads. In the presence of pSLP76, the beads are brought into proximity, and upon excitation at 680 nm, a chemiluminescent signal is emitted at 615 nm.
-
HTRF: Add the cell lysate to a well containing a Europium-labeled anti-pSLP76 antibody and a d2-labeled anti-total SLP76 antibody. Upon binding to pSLP76, FRET occurs, and the signal is read on a compatible plate reader.
-
-
Data Analysis: The signal is proportional to the amount of pSLP76. Calculate IC₅₀ values based on the dose-response curves.
Primary Human T-Cell IL-2 Secretion Assay (ELISA)
This functional assay measures the impact of HPK1 inhibition on T-cell effector function.
-
Isolation of Primary T-Cells: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Cell Treatment and Stimulation: Plate the T-cells and treat them with a range of concentrations of GNE-6893 or Sunitinib. Stimulate the cells with anti-CD3 and anti-CD28 antibodies and incubate for a period (e.g., 24-72 hours) to allow for cytokine secretion.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
ELISA:
-
Coat a 96-well plate with an anti-human IL-2 capture antibody.
-
Add the collected supernatants and a standard curve of recombinant IL-2 to the plate and incubate.
-
Wash the plate and add a biotinylated anti-human IL-2 detection antibody.
-
After another incubation and wash, add streptavidin-horseradish peroxidase (HRP).
-
Finally, add a substrate solution (e.g., TMB) and measure the absorbance at 450 nm after stopping the reaction.
-
-
Data Analysis: Quantify the concentration of IL-2 in the samples by comparing to the standard curve and determine the EC₅₀ values for each inhibitor.
Kinase Selectivity Profiling (KINOMEscan™)
This assay assesses the binding of an inhibitor to a large panel of kinases.
-
Assay Principle: The KINOMEscan™ assay is a competition binding assay. A test inhibitor is incubated with a panel of DNA-tagged human kinases. The amount of kinase that binds to an immobilized, active-site directed ligand is measured.
-
Procedure:
-
A library of human kinases, each tagged with a unique DNA barcode, is used.
-
The test inhibitor (GNE-6893 or Sunitinib) is incubated with the kinase panel.
-
The mixture is then passed over a solid support matrix to which a broad-spectrum kinase inhibitor is immobilized.
-
Kinases that are not bound by the test inhibitor will bind to the immobilized ligand and be retained on the support.
-
Kinases that are bound by the test inhibitor will not bind to the support and will be washed away.
-
-
Quantification: The amount of each kinase remaining on the solid support is quantified by qPCR using the unique DNA tags.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the support in the presence of the inhibitor compared to a vehicle control. Lower percentages indicate stronger binding of the inhibitor to the kinase.
Conclusion
The data presented in this guide clearly demonstrate that this compound is a superior HPK1 inhibitor compared to the first-generation multi-kinase inhibitor Sunitinib. GNE-6893's remarkable biochemical potency, effective cellular activity in enhancing T-cell function, and its highly selective kinase profile underscore its potential as a precision therapeutic in immuno-oncology. In contrast, Sunitinib's broader kinase inhibition profile, while effective in certain contexts, lacks the specificity required for targeted HPK1 inhibition and carries a higher risk of off-target effects. For researchers and drug developers, GNE-6893 represents a significant step forward in the quest for potent and selective modulators of the immune system for the treatment of cancer.
References
- 1. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Sunitinib impairs the proliferation and function of human peripheral T cell and prevents T-cell-mediated immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (3S,4R)-GNE-6893: A Procedural Guide for Laboratory Personnel
For researchers and scientists engaged in drug development, the responsible management and disposal of potent, research-grade compounds such as (3S,4R)-GNE-6893 is a critical aspect of laboratory safety and environmental stewardship. As a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), this compound requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Compound and Safety Data Overview
A clear understanding of the compound's properties is fundamental to its safe handling and disposal. The following table summarizes key information for this compound.
| Property | Value |
| Chemical Name | (3S,4R)-4-((5-fluoro-6-(5-morpholino-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)amino)tetrahydrofuran-3-yl carbamate |
| Molecular Formula | C23H24FN5O4 |
| Molecular Weight | 453.47 g/mol |
| CAS Number | 2415374-97-7 |
| Physical Form | Solid powder |
| Solubility | Soluble in DMSO |
| Primary Research Area | Cancer Immunology, HPK1 Inhibition |
Note: Data synthesized from publicly available information.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be approached with the understanding that it is a biologically active, research-grade chemical. While a specific Safety Data Sheet (SDS) from MedChemExpress for GNE-6893 does not outline chemical-specific disposal methods, it emphasizes adherence to local, state, and federal regulations for hazardous waste.[1] The following protocol is based on established best practices for the disposal of potent laboratory chemicals.
1. Waste Identification and Segregation:
-
Treat as Hazardous Chemical Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect unused or expired solid this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated disposables such as gloves, weigh boats, and pipette tips should be collected in a designated, lined hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO) must be collected in a dedicated, leak-proof, and chemically compatible waste container.
-
The container must be securely capped and clearly labeled.
-
-
Contaminated Glassware:
-
For reusable glassware, a triple-rinse procedure is recommended. The first two rinses with a suitable solvent (e.g., ethanol or acetone) should be collected as hazardous liquid waste. The third rinse with water should also be collected as hazardous waste.
-
3. Labeling of Waste Containers:
Proper labeling is crucial for regulatory compliance and safe handling. All hazardous waste containers for this compound must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent and its approximate concentration (for liquid waste)
-
The accumulation start date
-
The name and contact information of the responsible researcher or laboratory
4. Storage of Waste:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and incompatible chemicals.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety guidelines for any additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
